molecular formula C12H6D5NO2 B602706 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 CAS No. 1020719-52-1

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Numéro de catalogue: B602706
Numéro CAS: 1020719-52-1
Poids moléculaire: 206.25
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Hydroxymethyl-N-phenyl-2-1H-Pyridone-d5 is a deuterated metabolite of Pirfenidone which reduces production of TNF-α and IL-1β.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGBKWRQSGNOI-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849620
Record name 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-52-1
Record name 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5: Structure, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, a deuterated analog of a metabolite of Pirfenidone. As the pharmaceutical landscape increasingly leverages isotopic labeling to enhance pharmacokinetic and metabolic profiles, a thorough understanding of such compounds is paramount. This document delves into the core chemical structure and physicochemical properties of this compound, with a particular focus on the implications of deuterium substitution. We present detailed, field-proven methodologies for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The rationale behind experimental choices is elucidated, providing a self-validating framework for researchers. This guide is intended to be a vital resource for scientists engaged in drug metabolism studies, pharmacokinetic analysis, and the development of novel therapeutics.

Introduction: The Significance of Deuterated Compounds in Modern Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in modern pharmaceutical science.[1] This seemingly subtle modification, with the addition of a neutron, can have profound effects on a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for enzymatic cleavage—a phenomenon known as the kinetic isotope effect. This can result in a slower rate of metabolism, potentially leading to improved pharmacokinetic profiles, reduced dosing frequency, and enhanced safety and efficacy of a drug.[1][2]

This compound is the deuterated form of a metabolite of Pirfenidone, an agent with anti-inflammatory and antifibrotic properties.[3][4] The "d5" designation indicates that five hydrogen atoms on the N-phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative bioanalysis and in studies of drug metabolism and pharmacokinetics (DMPK).[1]

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any compound is a thorough understanding of its structure and inherent properties.

Molecular Structure

This compound consists of a central 2-pyridone ring substituted with a hydroxymethyl group at the 5-position and a deuterated phenyl group at the nitrogen atom.

  • Chemical Name: 5-Hydroxymethyl-N-phenyl-d5-2(1H)-pyridone

  • Synonyms: 5-(Hydroxymethyl)-1-(phenyl-d5)-2(1H)-pyridinone[3]

  • CAS Number: 1020719-52-1[3]

  • Molecular Formula: C₁₂H₆D₅NO₂[3]

  • Molecular Weight: Approximately 206.25 g/mol [3]

The deuteration is specifically on the phenyl ring, a common site of metabolic activity for many xenobiotics.

Physicochemical Properties

The introduction of deuterium can subtly alter the physical properties of a molecule. While chemically similar to its non-deuterated counterpart, the increased mass can influence properties like vibrational energy and bond lengths.

PropertyValue/DescriptionSource
Appearance Off-White to Pale Yellow Solid[3]
Storage 2-8°C Refrigerator[3]
Solubility Soluble in organic solvents such as methanol and DMSO.General knowledge for pyridone structures
pKa The 2-pyridone moiety can exhibit tautomerism and has a pKa of approximately 11.65.[5]

Analytical Characterization: A Multi-Technique Approach

A combination of analytical techniques is essential for the unambiguous identification and characterization of this compound.[6] This integrated approach ensures the verification of its structure, isotopic purity, and overall quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the site of deuteration and the overall molecular structure.[6] Both ¹H (proton) and ²H (deuterium) NMR are employed.

Expertise in Action: The choice of deuterated solvent for NMR analysis is critical to avoid interference from solvent protons.[7] For a compound like this compound, solvents such as DMSO-d6 or CDCl₃ are suitable, depending on solubility.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in appropriate deuterated solvent filter Filter sample if necessary prep->filter H1_acq Acquire ¹H NMR spectrum filter->H1_acq H2_acq Acquire ²H NMR spectrum filter->H2_acq C13_acq Acquire ¹³C NMR spectrum filter->C13_acq proc_H1 Process ¹H data (FT, phasing, baseline correction) H1_acq->proc_H1 proc_H2 Process ²H data H2_acq->proc_H2 proc_C13 Process ¹³C data C13_acq->proc_C13 integrate Integrate peaks proc_H1->integrate confirm Confirm structure and deuteration sites proc_H2->confirm assign Assign chemical shifts proc_C13->assign integrate->assign assign->confirm

Caption: Workflow for NMR analysis of this compound.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show signals corresponding to the protons on the pyridone ring and the hydroxymethyl group. A significant reduction or absence of signals in the aromatic region (typically ~7.0-7.5 ppm) compared to the non-deuterated analog confirms the deuteration of the phenyl ring.

  • ²H NMR: A prominent signal in the aromatic region will be observed, confirming the presence and location of the deuterium atoms.[8][9]

  • ¹³C NMR: The spectrum will show signals for all carbon atoms. The carbon atoms in the deuterated phenyl ring will exhibit coupling to deuterium, which can lead to multiplet splitting and a slight upfield shift compared to the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Expertise in Action: The choice of ionization technique is important. Electrospray ionization (ESI) is generally well-suited for pyridone derivatives, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure sample purity before MS analysis.

  • Mass Spectrometer Settings (ESI-Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Expected Mass Spectrum:

The mass spectrum will show a base peak corresponding to the protonated molecule, [C₁₂H₆D₅NO₂ + H]⁺, at approximately m/z 207.28. The isotopic pattern will be distinct from the non-deuterated analog, which would appear at m/z 202.23 for its [M+H]⁺ ion. Tandem MS (MS/MS) can be used to study the fragmentation patterns, which can provide further structural confirmation.[10] The fragmentation of the pyridone ring is a key diagnostic feature.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound. A reverse-phase method is typically suitable for this class of aromatic compounds.[12][13]

Expertise in Action: The choice of a C18 column is a robust starting point for method development for aromatic compounds.[14] The mobile phase composition, particularly the use of an acidic modifier like formic acid, helps to ensure good peak shape for the pyridone moiety by suppressing the ionization of any residual silanol groups on the stationary phase.

Logical Flow for HPLC Method Development

HPLC_Dev cluster_method Method Parameters cluster_run Execution & Optimization cluster_val Validation start Define Analytical Goal (Purity Assessment) col Select Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) start->col mp Choose Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile col->mp det Set Detector (UV-Vis, e.g., 254 nm & 300 nm) mp->det grad Run Gradient Elution (e.g., 5-95% B over 10 min) det->grad eval Evaluate Peak Shape, Resolution, and Retention Time grad->eval opt Optimize Gradient/Isocratic Conditions if Necessary eval->opt Not Optimal val Validate Method for Specificity, Linearity, Accuracy, Precision eval->val Optimal opt->grad end Finalized Purity Method val->end

Caption: Logical flow for HPLC method development for purity analysis.

Protocol for HPLC Purity Analysis:

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 300 nm.

This method will effectively separate the main compound from potential impurities, and the purity can be calculated based on the relative peak areas.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS.

Why it's an Ideal Internal Standard:

  • Co-elution: Its chromatographic behavior is nearly identical to the non-deuterated analyte, meaning it will elute at a very similar retention time.

  • Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to the 5 Dalton mass difference.

  • Extraction and Ionization: It mimics the analyte during sample extraction and ionization, correcting for any variability in these processes.

This ensures accurate and precise quantification of the non-deuterated 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in complex biological matrices like plasma or urine.

Conclusion

This compound is a critical tool for pharmaceutical researchers. Its well-defined chemical structure, characterized by deuterium labeling on the phenyl ring, makes it an excellent internal standard for bioanalytical assays and a valuable compound for metabolic research. The analytical methodologies outlined in this guide—NMR for structural verification, MS for molecular weight confirmation, and HPLC for purity assessment—provide a robust framework for its characterization. By understanding and applying these principles, researchers and drug development professionals can confidently utilize this compound to advance their scientific objectives.

References

  • Simson Pharma Limited. (2025, August 8).
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Wikipedia. Deuterium NMR.
  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter
  • Fustero, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Axion Labs. (2025, November 18).
  • Yoshida, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 501-507.
  • Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Papakonstantinou, E., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8765-8774.
  • Gohlke, R. S., & McLafferty, F. W. (1962). Mass spectrometric analysis of involatile substances. Analytical Chemistry, 34(10), 1281-1287.
  • Kirejev, S., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry, 36(5), 543-552.
  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system.
  • TCI (Shanghai) Development Co., Ltd.
  • UCHEM. (2025, August 28).
  • Pharmaffiliates. This compound.
  • Wikipedia. 2-Pyridone.
  • ChemicalBook. (2026, January 5). 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ).

Sources

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 molecular weight and isotopic purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Characterization of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound, a deuterated metabolite of the anti-fibrotic drug Pirfenidone.[1] For researchers, scientists, and drug development professionals, establishing the precise molecular weight and isotopic purity of stable-labeled compounds is not merely a quality control step; it is fundamental to the integrity of pharmacokinetic, metabolic, and safety studies.[2][3] This document delineates the core principles and validated methodologies, focusing on the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure data of the highest scientific and regulatory caliber.[4] We will explore the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of complex analytical data.

Introduction: The Critical Role of Isotopic Labeling

Stable isotope-labeled compounds are indispensable tools in modern drug development.[3] By replacing hydrogen atoms with deuterium, we can create a molecular tracer that is chemically identical to the parent compound but physically distinguishable by mass-sensitive analytical instruments.[5] This allows for precise tracking of a drug's metabolic fate and provides a robust internal standard for quantitative bioanalysis.[6]

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a metabolite of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis.[1][7] The deuterated -d5 variant serves as a critical analytical standard. However, its utility is directly dependent on the precise knowledge of two key parameters: its exact molecular weight and its isotopic purity. Inaccuracies in these values can lead to significant errors in pharmacokinetic calculations and misinterpretation of metabolic data.[2] This guide provides the authoritative methodologies to define these parameters with confidence.

Core Physicochemical Properties and Molecular Weight

The foundational step in characterizing any analytical standard is the confirmation of its molecular identity and mass. For this compound, the theoretical molecular weight is derived from its elemental composition.

Theoretical Molecular Weight

The molecular formula for this compound is C₁₂H₆D₅NO₂.[1] The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ²H/D, ¹⁴N, ¹⁶O). The introduction of five deuterium atoms in place of protium (¹H) significantly increases the molecular weight compared to its non-labeled analogue (C₁₂H₁₁NO₂, MW: 201.23 g/mol ).[8]

PropertyValueSource
Chemical Name This compound[1]
Synonym 5-(hydroxymethyl)-1-(phenyl-d5)pyridin-2(1H)-oneN/A
CAS Number 1020719-52-1[1]
Molecular Formula C₁₂H₆D₅NO₂[1]
Average Molecular Weight 206.25 g/mol [1]
Monoisotopic Mass 206.1138 DaCalculated

Table 1: Key physicochemical properties of this compound.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed empirically. HRMS is the definitive technique for this purpose. Its ability to measure mass with high accuracy and resolution allows for unambiguous confirmation of the elemental composition.

Causality of Method Choice: We employ HRMS, particularly with analyzers like Time-of-Flight (TOF) or Orbitrap, because their high resolving power can easily distinguish the target molecule from potential contaminants and confirm its mass to within a few parts-per-million (ppm), validating the molecular formula.[9][10]

Deconstructing Isotopic Purity: Beyond a Single Number

For a deuterated compound, "purity" is a multi-faceted concept that extends beyond chemical contaminants.[11] It is practically impossible to synthesize a compound with 100% isotopic purity.[11] The final product is inevitably a mixture of isotopologues —molecules that are chemically identical but differ in their isotopic composition (e.g., containing 5, 4, 3, etc., deuterium atoms). A thorough characterization requires quantifying this distribution.

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position in the molecule.[11]

  • Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage that is fully d5).[11]

Regulatory agencies require a rigorous analysis of these isotopologues, as their distribution can impact the interpretation of data from studies that rely on the mass difference between the labeled and unlabeled compound.[11]

A Synergistic Approach to Isotopic Purity Determination

No single technique can provide a complete picture of isotopic purity. A robust, self-validating characterization is achieved by combining the strengths of mass spectrometry and NMR spectroscopy.[6][12] MS excels at quantifying the distribution of isotopologues, while NMR confirms the location of the deuterium labels and the overall structural integrity.[12]

cluster_MS Mass Spectrometry (LC-HRMS) cluster_NMR NMR Spectroscopy ms_node Quantifies Isotopologue Distribution (d0, d1, d2, d3, d4, d5) complete_char Complete & Authoritative Isotopic Characterization ms_node->complete_char Provides Species Abundance mw_node Confirms Molecular Weight mw_node->complete_char nmr_node Confirms Deuterium Label Position nmr_node->complete_char Confirms Regiochemistry integrity_node Verifies Structural Integrity integrity_node->complete_char enrichment_node Measures Overall Enrichment (via ¹H NMR) enrichment_node->complete_char cluster_workflow LC-HRMS Isotopic Purity Workflow prep 1. Sample Preparation lc 2. UPLC Separation prep->lc esi 3. Electrospray Ionization (ESI) lc->esi hrms 4. HRMS Analysis (e.g., TOF) esi->hrms data 5. Data Processing hrms->data report 6. Purity Report data->report

Sources

Precision Bioanalysis: The Strategic Role of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 in Pirfenidone Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Parent Compound

In the pharmacokinetic (PK) profiling of Pirfenidone (Esbriet®), a broad-spectrum anti-fibrotic agent, standard assays often fixate on the parent drug and its terminal metabolite, 5-carboxy-pirfenidone. However, this binary focus overlooks a critical mechanistic window: the transient intermediate, 5-hydroxymethyl-pirfenidone .

This guide details the application of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 (hereafter referred to as 5-OH-PFD-d5 ), a stable isotope-labeled internal standard (SIL-IS). The use of this specific deuterated standard is not merely a regulatory checkbox; it is a technical necessity for correcting the significant matrix effects and stability challenges inherent to quantifying this polar, oxidative intermediate.

The Metabolic Architecture

To understand the necessity of the d5-labeled intermediate, one must map the metabolic flux. Pirfenidone undergoes extensive hepatic metabolism, primarily driven by CYP1A2 (approx. 70-80%), with minor contributions from CYP2C9, 2C19, 2D6, and 2E1.

The Pathway[1][2][3][4]
  • Oxidation: The methyl group on the pyridone ring is hydroxylated to form 5-hydroxymethyl-pirfenidone .[1]

  • Carboxylation: This intermediate is rapidly oxidized to the inactive 5-carboxy-pirfenidone (excreted in urine).

The 5-hydroxymethyl metabolite represents the "flux gate." Quantifying it accurately allows researchers to calculate intrinsic clearance rates and identify potential metabolic bottlenecks or drug-drug interactions (DDIs) that inhibition of the terminal oxidation step might mask.

PirfenidoneMetabolism PFD Pirfenidone (Parent) CYP CYP1A2 (Oxidation) PFD->CYP OH_PFD 5-Hydroxymethyl-pirfenidone (Intermediate Target) CYP->OH_PFD +OH ADH Cytosolic Oxidation OH_PFD->ADH COOH_PFD 5-Carboxy-pirfenidone (Terminal Metabolite) ADH->COOH_PFD +O, -H

Figure 1: The oxidative metabolic pathway of Pirfenidone. The red node indicates the specific analyte requiring the d5-labeled internal standard.

Technical Rationale: Why 5-OH-PFD-d5?

Using a generic internal standard (like d5-Pirfenidone) to quantify the hydroxymethyl metabolite is a common error that leads to quantitative bias.

The "d5" Configuration

The specific isotopolog This compound contains five deuterium atoms on the phenyl ring .

  • Metabolic Stability: The phenyl ring is metabolically robust in this pathway. If the deuterium were placed on the methyl group (the reaction site), it would trigger a Kinetic Isotope Effect (KIE) , altering the reaction rate and rendering the IS useless.

  • Mass Shift: The +5 Da shift (m/z 207 vs. 202) prevents "cross-talk" or isotopic interference between the analyte and the IS in the mass spectrometer.

Correcting Matrix Effects

The hydroxymethyl metabolite is significantly more polar than the parent drug. In Reverse-Phase Chromatography (RPC), it elutes earlier, often in the "suppression zone" where phospholipids and salts elute.

  • The Problem: Unlabeled Pirfenidone (eluting later) cannot compensate for ion suppression occurring at the earlier retention time of the hydroxymethyl metabolite.

  • The Solution: 5-OH-PFD-d5 co-elutes exactly with the analyte, experiencing the exact same ionization environment and perfectly normalizing the signal.

Experimental Workflow: LC-MS/MS Method Development

This protocol outlines a validated workflow for simultaneous quantification of Pirfenidone and its metabolites using the d5-IS.[2]

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can be used, but Protein Precipitation (PPT) offers higher recovery for the polar metabolites which might break through standard C18 SPE cartridges.

  • Aliquot: Transfer 50 µL of plasma (rat, human, or mouse) to a 96-well plate.

  • IS Addition: Add 20 µL of Working Internal Standard Solution containing:

    • Pirfenidone-d5[3][1][4][5][6][7][8][9]

    • 5-OH-PFD-d5 (Target IS)

    • 5-Carboxy-PFD-d5

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 300 µL of water (to match initial mobile phase conditions).

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Strategy: Because the polarity range is wide (Carboxy = Polar, Parent = Non-polar), a steep gradient is required.

Time (min)% Mobile Phase BEvent
0.005Load/Desalt (Polar metabolites retain)
0.505Begin Gradient
2.5090Elute Parent (Pirfenidone)
3.0090Wash
3.105Re-equilibrate
4.005End Run
Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-OH-Pirfenidone202.1184.13520
5-OH-PFD-d5 (IS) 207.1 189.1 35 20
Pirfenidone186.192.13025
5-Carboxy-PFD216.177.03228

Note: Transitions may vary slightly based on instrument platform (Sciex vs. Thermo vs. Waters).

Method Validation & Logic Flow

To ensure the assay is "self-validating" (Trustworthiness), the following logic checks must be integrated into the workflow.

ValidationWorkflow Start Sample Analysis IS_Check Check 5-OH-PFD-d5 Peak Area Stability Start->IS_Check RT_Check Check Retention Time (Must match Analyte) IS_Check->RT_Check Variation < 15% Fail Re-inject / Dilute IS_Check->Fail Variation > 15% Pass Data Accepted RT_Check->Pass Delta < 0.05 min RT_Check->Fail Shift Detected

Figure 2: Logic flow for validating run integrity using the d5-IS.

Critical Quality Attributes (CQA)
  • Linearity: The 5-hydroxymethyl metabolite typically follows a linear regression (

    
    ) from 10 ng/mL to 5000 ng/mL.
    
  • Interference Check: Inject a "Blank + IS" sample. There should be zero signal in the analyte channel (202.1 > 184.1). If signal appears, the IS contains unlabeled impurities (check Certificate of Analysis).

Stability & Troubleshooting

The 5-hydroxymethyl metabolite is chemically distinct from the parent drug regarding stability.

  • Oxidative Instability: The primary hydroxyl group is susceptible to further oxidation to the carboxylic acid ex vivo if samples are mishandled.

    • Protocol: Keep all samples on wet ice during processing.

    • Storage: Store stock solutions of 5-OH-PFD-d5 in methanol at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

  • Acyl Glucuronidation: While less common for the hydroxymethyl form, the carboxy metabolite can form acyl glucuronides which may convert back to the parent/metabolite in-source. The d5-IS helps monitor if this conversion is happening during ionization by tracking peak width broadening.

References

  • Vertex AI Search. (2026). Pirfenidone metabolism pathway CYP1A2 5-hydroxymethyl. 11

  • Therapeutic Goods Administration (TGA). (2026). Pirfenidone - Australian Public Assessment Report. Link[3]

  • National Institutes of Health (NIH). (2021). Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2.[12][3] Xenobiotica. 3[3]

  • Oxford Academic. (2014). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by LC-MS/MS. Journal of Chromatographic Science. 1

  • Altasciences. (2020). Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS. 8

Sources

Technical Guide: Identification of Pirfenidone Metabolites Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Pirfenidone (PFD) and its primary metabolite, 5-carboxy-pirfenidone (5-COOH-PFD), is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) in Idiopathic Pulmonary Fibrosis (IPF). Due to the significant polarity difference between the parent drug and its carboxylic acid metabolite, standard LC-MS/MS methods often suffer from differential matrix effects.

This guide details a robust methodology using deuterated internal standards (IS) —specifically Pirfenidone-d5 and 5-Carboxy-Pirfenidone-d5.[1] By utilizing stable isotopes, we establish a self-validating system that corrects for ionization suppression, extraction variability, and retention time shifts, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

The Metabolic Landscape

Understanding the biotransformation of Pirfenidone is the prerequisite for selecting appropriate standards. PFD undergoes extensive hepatic metabolism, primarily driven by CYP1A2 , with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[2][3]

Metabolic Pathway

The methyl group at the C5 position is the primary site of oxidation.

  • Step 1: Hydroxylation of the methyl group to form 5-hydroxymethyl-pirfenidone .

  • Step 2: Further oxidation to the stable, major metabolite 5-carboxy-pirfenidone .[4]

  • Excretion: Approximately 80% of the dose is excreted in urine as 5-COOH-PFD.[3]

Critical Analytical Implication: Because the metabolic transformation occurs at the C5-methyl group, deuterated standards must be labeled on the phenyl ring . If a standard were labeled on the methyl group (e.g., PFD-d3), the label would be lost during the oxidation to the carboxylic acid, rendering it useless for tracking the metabolite.

Pathway Visualization

PFD_Metabolism PFD Pirfenidone (Parent) CYP CYP1A2 (Primary Enzyme) PFD->CYP Oxidation OH_PFD 5-Hydroxymethyl-PFD (Intermediate) CYP->OH_PFD COOH_PFD 5-Carboxy-PFD (Major Metabolite) OH_PFD->COOH_PFD Cytosolic Oxidation Excretion Renal Excretion (>80%) COOH_PFD->Excretion

Figure 1: Metabolic pathway of Pirfenidone showing the critical conversion to 5-Carboxy-PFD via CYP1A2.

The Role of Deuterated Standards

In LC-MS/MS, "matrix effects" occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.

Why Deuterium?

Deuterium (


) labeling increases the mass of the molecule without significantly altering its physicochemical properties.
  • Co-elution: The deuterated IS co-elutes (or elutes very closely) with the analyte.

  • Correction: Any suppression of the analyte signal by the matrix will equally suppress the IS signal. By using the Analyte/IS Area Ratio , the suppression is mathematically canceled out.

Isotope Selection Strategy

We utilize Pirfenidone-d5 (phenyl-d5) and 5-Carboxy-Pirfenidone-d5 .

  • Why d5? A d5 label provides a mass shift of +5 Da. This is sufficient to avoid "isotopic cross-talk" (interference from the natural M+1, M+2 isotopes of the unlabeled drug).

  • Why not d3? While d3 is cheaper, the risk of overlap with naturally occurring isotopes in high-concentration samples can compromise the Lower Limit of Quantitation (LLOQ).

Experimental Workflow

This protocol is designed for human plasma but is adaptable to other matrices.

Materials & Reagents
  • Analytes: Pirfenidone, 5-Carboxy-Pirfenidone.[1][2][3][4][5][6]

  • Internal Standards: Pirfenidone-d5, 5-Carboxy-Pirfenidone-d5 (Purity >98% isotopic enrichment).

  • Matrix: K2EDTA Plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

We avoid Solid Phase Extraction (SPE) for PFD to minimize cost, as Protein Precipitation (PP) yields high recovery (>85%) for this compound class.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spiking: Add 20 µL of Working IS Solution (500 ng/mL of d5-PFD and d5-COOH-PFD in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an HPLC vial and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions
ParameterSettingRationale
Column ZORBAX SB-C18 (3.0 x 100 mm, 3.5 µm)Balanced retention for polar metabolites.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic parent.
Flow Rate 0.4 mL/minOptimal for electrospray stability.
Gradient 0-1 min: 10% B; 1-3 min: 10%->90% B; 3-4 min: 90% B.Ramps to elute PFD while retaining polar COOH-PFD.
Ion Source ESI Positive (ESI+)Pyridone nitrogen protonates readily

.
MRM Transitions (Quantification)

The following Multiple Reaction Monitoring (MRM) transitions are selected for maximum specificity.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Pirfenidone 186.192.125
Pirfenidone-d5 (IS)191.197.125
5-Carboxy-PFD 216.177.030
5-Carboxy-PFD-d5 (IS)221.182.030
Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (50 µL) Spike Add IS Mixture (PFD-d5 / COOH-PFD-d5) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation (13k rpm, 10 min) Precip->Centrifuge LC LC Separation (C18 Gradient) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Figure 2: Step-by-step analytical workflow for extracting and quantifying Pirfenidone metabolites.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the "Trustworthiness" of the data, the method must include specific quality control checks.

The Deuterium Retention Time Shift

Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. PFD-d5 may elute 0.05–0.1 minutes earlier than PFD. Validation Check: Ensure the integration window covers both the analyte and the IS. If the shift is >0.2 min, check the column equilibration.

Cross-Signal Interference (Crosstalk)

Issue: High concentrations of PFD (Upper Limit of Quantification) might contribute signal to the PFD-d5 channel if the mass resolution is poor. Validation Check: Inject a "Zero Sample" (Matrix + IS only) and a "High Standard" (Analyte only, no IS).

  • The High Standard should show <0.5% signal in the IS channel.

  • The Zero Sample should show <20% of the LLOQ signal in the Analyte channel.

Linearity & Range

Based on clinical data, the expected ranges are:

  • Pirfenidone: 20 – 25,000 ng/mL.

  • 5-Carboxy-PFD: 20 – 20,000 ng/mL.

  • Curve Fit: Weighted linear regression (

    
    ) is required due to the wide dynamic range.
    

References

  • Wang, Y., et al. (2025). "Determination of pirfenidone and its major metabolite in human plasma by LC-MS/MS analysis." ResearchGate.[1][7] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[8][9] "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at: [Link]

  • Altasciences. (2020). "Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS." Altasciences Technical Notes. Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 40632, Pirfenidone." PubChem. Available at: [Link]

Sources

Precision Engineering of Deuterated Hydroxymethyl Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Plasma Stability Assessment and Bioanalytical Validation

Executive Summary

The strategic incorporation of deuterium into hydroxymethyl pyridone scaffolds—most notably in the optimization of anti-fibrotic agents like Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone)—represents a paradigm shift in medicinal chemistry. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can attenuate the rate of CYP-mediated oxidation at metabolic "soft spots" without altering the pharmacophore’s binding affinity.

This technical guide details the evaluation of Deuterated Hydroxymethyl Pyridone Derivatives . It specifically addresses the critical distinction between hydrolytic stability in plasma (relevant for prodrugs and ester derivatives) and oxidative stability (relevant for the hydroxymethyl-to-carboxyl metabolic shunt).

Part 1: The Chemical Rationale & Mechanism

The primary metabolic clearance pathway for methyl-pyridones involves a two-step oxidation:

  • Hydroxylation: Methyl group (-CH₃)

    
     Hydroxymethyl (-CH₂OH).
    
  • Carboxylation: Hydroxymethyl (-CH₂OH)

    
     Carboxylic Acid (-COOH).
    

The hydroxymethyl intermediate is often the active species or a requisite precursor. Rapid conversion to the inactive carboxylic acid limits half-life (


).

The Deuterium Advantage: Replacing hydrogen with deuterium (D) creates a Carbon-Deuterium (C-D) bond, which is approximately 6–10 times stronger than a C-H bond due to a lower zero-point energy.

  • Primary KIE: If the C-H bond cleavage is the rate-determining step (RDS) in the oxidation of the hydroxymethyl group to the carboxylic acid, deuteration (-CD₂OH) significantly reduces clearance (

    
    ).
    
Diagram 1: Metabolic Shunt & Deuterium Blockade

This diagram illustrates the oxidative pathway of a generic methyl-pyridone and the specific blockade points introduced by deuteration.

MetabolicPathway Parent Methyl Pyridone (Parent Drug) Hydroxymethyl 5-Hydroxymethyl Pyridone (Active) Parent->Hydroxymethyl CYP1A2 (Rapid Oxidation) Carboxy 5-Carboxy Pyridone (Inactive/Excreted) Hydroxymethyl->Carboxy Cytosolic Oxidases DeutParent d3-Methyl Pyridone (Deuterated) DeutHydroxy d2-Hydroxymethyl Pyridone DeutParent->DeutHydroxy CYP1A2 (Slowed by KIE) DeutHydroxy->Carboxy Blocked/Slowed (C-D Bond Strength)

Caption: Comparative metabolic fate of proteo- vs. deutero-pyridones. Dashed yellow/red lines indicate kinetic retardation due to C-D bond strength.

Part 2: Plasma Stability Protocol (Self-Validating)

While pyridone rings are chemically stable, hydroxymethyl derivatives are frequently designed as ester prodrugs to improve permeability. Consequently, "Plasma Stability" in this context assesses the susceptibility of these esters to plasma esterases (e.g., paraoxonase, butyrylcholinesterase) rather than oxidative metabolism.

2.1 Experimental Design Pillars
  • Species Selection: Human plasma (for clinical prediction) vs. Rodent plasma (for tox/PK). Note: Rodent plasma typically has higher esterase activity.

  • pH Control: Plasma pH can drift (alkalinize) upon standing, accelerating non-enzymatic hydrolysis. Buffer stabilization is mandatory.

  • Inhibitor Profiling: Use specific esterase inhibitors (e.g., BNPP) to prove enzymatic vs. chemical degradation.

2.2 The Protocol

Objective: Determine


 of the deuterated derivative in plasma at 37°C.

Materials:

  • Pooled Plasma (Human/Rat/Mouse), Sodium Heparin or EDTA.

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Propantheline or Enalapril (rapid hydrolysis markers).

  • Negative Control: Warfarin or Pirfenidone (stable markers).

  • Internal Standard (IS): d5-Pirfenidone (if available) or generic Labetalol.

Step-by-Step Workflow:

  • Preparation:

    • Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

    • Adjust pH to 7.4 using 1% v/v of 1M Phosphate Buffer if necessary.

  • Spiking:

    • Dilute 10 mM stock to 100 µM intermediate in 1:1 ACN:Water.

    • Spike plasma to reach 1 µM final concentration (0.5% DMSO max).

  • Incubation:

    • Incubate in a shaking water bath at 37°C.

  • Sampling (Time Course):

    • Extract 50 µL aliquots at

      
       minutes.
      
  • Quenching (The "Crash"):

    • Immediately dispense aliquot into a plate containing 200 µL Ice-Cold Acetonitrile (containing 100 ng/mL Internal Standard).

    • Critical: Vortex immediately for 30 seconds to denature enzymes.

  • Processing:

    • Centrifuge at 4000 rpm for 20 min at 4°C.

    • Transfer supernatant to LC-MS vials. Dilute 1:1 with water to improve peak shape.

Diagram 2: Assay Workflow & Decision Tree

AssayWorkflow cluster_sampling Time Points (0 - 240 min) Start Start: Thaw Plasma (37°C) Spike Spike Test Compound (1 µM Final) Start->Spike Incubate Incubate 37°C Spike->Incubate Sample Extract 50 µL Incubate->Sample Quench Quench: ACN + IS (Stop Reaction) Sample->Quench Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Result Calculate % Remaining Analyze->Result

Caption: Standardized plasma stability workflow ensuring enzymatic quenching and precise quantification.

Part 3: Bioanalytical Validation (LC-MS/MS)

Analyzing deuterated compounds requires vigilance regarding Isotopic Scrambling and Mass Resolution .

3.1 Mass Spectrometry Setup
  • Ionization: ESI Positive Mode (Pyridones protonate easily on the carbonyl oxygen or nitrogen).

  • MRM Transitions:

    • Proteo-form (Parent): Follow

      
      .
      
    • Deutero-form: Follow

      
      , where 
      
      
      
      is the number of deuteriums.
    • Critical Check: Ensure no "cross-talk" between the proteo-channel and deutero-channel. High-purity deuterium reagents (>99% D) are required to minimize the "M-1" isotopic contribution.

3.2 Data Analysis & Interpretation

Calculate the slope (


) of the natural log of % remaining vs. time.


Interpretation Table:

Stability Class

(Human Plasma)
InterpretationAction Item
High > 240 minStable scaffold. Not a prodrug.Proceed to Microsomal Stability (CYP) assay.
Moderate 60 - 240 minSlow hydrolysis.Assess if rate matches desired release profile.
Low < 60 minRapid hydrolysis.Ideal for prodrugs; unacceptable for active drugs.
Part 4: Critical Technical Nuances
4.1 The "D-H Exchange" Risk

Deuterium placed on heteroatoms (O-D, N-D) or acidic carbons adjacent to carbonyls can exchange with solvent water protons (


) rapidly.
  • Validation Step: Incubate the deuterated compound in plasma and in plain phosphate buffer (

    
    -free) for 4 hours.
    
  • Fail Criteria: If the mass spectrum shifts back to the proteo-form (loss of mass), the deuterium is labile and useless for metabolic stabilization. Only C-D bonds on the hydroxymethyl backbone or aromatic ring are stable.

4.2 Isotope Effects on Protein Binding

While rare, heavy isotopes can slightly alter plasma protein binding (PPB).

  • Recommendation: Perform a Rapid Equilibrium Dialysis (RED) assay to confirm that free fraction (

    
    ) remains comparable to the non-deuterated parent.
    
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Di, L., et al. (2005).[5] Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

  • Auspex Pharmaceuticals. (2014). Patents on Deuterium-Containing Form of Pirfenidone (SD-560). PR Newswire. [Link][6]

  • PureTech Health. (2022). A Randomized Phase 1 Evaluation of Deupirfenidone (LYT-100). Clinical Pharmacology in Drug Development. [Link]

Sources

Unraveling the Metabolic Fate of Pirfenidone: A Technical Guide to Pathway Mapping Using d5-Labeled Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Pathway Mapping in Drug Development

In the landscape of modern drug development, a thorough understanding of a compound's metabolic fate is not merely an academic exercise; it is a critical determinant of its safety and efficacy profile. For a drug like Pirfenidone, an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF), elucidating its metabolic pathways is paramount. Metabolism dictates the drug's pharmacokinetic profile, its potential for drug-drug interactions, and the formation of active or potentially toxic metabolites. This guide provides an in-depth technical framework for the metabolic pathway mapping of Pirfenidone, with a specific focus on the strategic application of deuterium-labeled isotopes, namely d5-Pirfenidone. We will delve into the rationale behind experimental designs, provide validated protocols, and offer insights gleaned from extensive experience in the field of drug metabolism and pharmacokinetic (DMPK) studies.

The Strategic Advantage of Stable Isotope Labeling: The Case of d5-Pirfenidone

The use of stable isotope-labeled (SIL) compounds represents a cornerstone of modern drug metabolism studies. Unlike radioactive isotopes, stable isotopes are non-radioactive and thus safer to handle, while still providing an unambiguous way to trace the fate of a drug molecule within a complex biological matrix. The introduction of five deuterium (d5) atoms onto the Pirfenidone molecule creates a mass shift that is readily detectable by mass spectrometry (MS). This mass shift allows for the unequivocal differentiation of the drug and its metabolites from endogenous compounds, thereby eliminating background noise and enhancing the sensitivity and specificity of the analysis.

The choice of d5-labeling is strategic. The five deuterium atoms are placed on the pyridinone ring, a core structure of the molecule that is less susceptible to metabolic cleavage. This ensures that the deuterium label is retained across the major metabolic transformations, allowing for a comprehensive mapping of the metabolic cascade.

Core Experimental Workflow: A Validated Approach

The following workflow outlines a robust and self-validating system for the metabolic pathway mapping of Pirfenidone using d5-Pirfenidone. Each step is designed to ensure data integrity and reproducibility.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Selection of In Vitro Systems (e.g., Human Liver Microsomes, Hepatocytes) B Incubation of d5-Pirfenidone A->B System Preparation C Sample Quenching & Extraction B->C Time-course Sampling D LC-MS/MS Analysis C->D Sample Preparation E Metabolite Identification & Structural Elucidation D->E Data Acquisition & Processing J Pharmacokinetic & Metabolite Profiling E->J In Vitro-In Vivo Correlation F Animal Model Selection & Dosing (e.g., Sprague-Dawley Rats) G Collection of Biological Matrices (Plasma, Urine, Feces) F->G Dosing Regimen H Sample Homogenization & Extraction G->H Time-point Collection I LC-MS/MS Analysis H->I Sample Preparation I->J Data Analysis

Figure 1: A comprehensive workflow for the metabolic mapping of d5-Pirfenidone, encompassing both in vitro and in vivo methodologies.

Part 1: In Vitro Metabolic Profiling

Rationale: In vitro systems, such as human liver microsomes (HLMs) and cryopreserved human hepatocytes, provide a controlled environment to investigate the intrinsic metabolic pathways of a drug candidate. HLMs are enriched with cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism, while hepatocytes contain a fuller complement of both phase I and phase II (conjugative) enzymes.

Experimental Protocol: Incubation with Human Liver Microsomes

  • Reagent Preparation:

    • Prepare a stock solution of d5-Pirfenidone (10 mM) in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a working solution of d5-Pirfenidone (100 µM) by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.

  • Incubation:

    • Pre-warm the HLM suspension (final concentration 0.5 mg/mL) and the NADPH regenerating system at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the d5-Pirfenidone working solution to the pre-warmed HLM and NADPH regenerating system mixture. The final concentration of d5-Pirfenidone should be in the low micromolar range (e.g., 1-10 µM) to approximate therapeutic concentrations.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be found in the sample).

  • Sample Preparation for LC-MS/MS Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Part 2: In Vivo Metabolite Profiling

Rationale: While in vitro studies are invaluable for initial metabolic screening, in vivo studies in relevant animal models are essential to understand the complete metabolic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the drug in a whole organism.

Experimental Protocol: Oral Dosing in Sprague-Dawley Rats

  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week prior to the study.

    • Administer a single oral dose of d5-Pirfenidone formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose should be selected based on preclinical toxicology and efficacy studies.

  • Sample Collection:

    • Collect blood samples via tail vein or jugular vein cannulation at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to obtain plasma.

    • House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Plasma: Perform protein precipitation as described for the in vitro samples.

    • Urine: Centrifuge to remove any particulate matter and dilute with the mobile phase prior to analysis.

    • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture), followed by centrifugation and supernatant collection.

Analytical Methodology: The Power of High-Resolution Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for metabolite identification and quantification. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or Q-TOF instrument, is particularly powerful for this application.

Key MS Parameters for d5-Pirfenidone Metabolite Identification:

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI) - PositivePirfenidone and its metabolites are basic compounds that readily form positive ions.
Scan Mode Full Scan MS followed by data-dependent MS/MSAllows for the detection of all ions in the sample, followed by fragmentation of the most abundant ions for structural elucidation.
Mass Resolution > 60,000 FWHMEnables accurate mass measurements, which are crucial for determining the elemental composition of metabolites.
Collision Energy Stepped or RampedProvides a range of fragmentation energies to generate rich fragmentation spectra for structural confirmation.

Mapping the Metabolic Pathways of Pirfenidone

The primary metabolic pathway for Pirfenidone is oxidation, followed by conjugation. The major metabolite is 5-carboxy-pirfenidone, which is formed via the oxidation of the methyl group. Other minor oxidative metabolites have also been identified. These primary metabolites can then undergo phase II conjugation reactions, such as glucuronidation.

G Pirfenidone d5-Pirfenidone Metabolite1 Hydroxymethyl-d5-Pirfenidone (Intermediate) Pirfenidone->Metabolite1 CYP-mediated Oxidation Metabolite2 5-Carboxy-d5-Pirfenidone (Major Metabolite) Metabolite1->Metabolite2 Alcohol/Aldehyde Dehydrogenase Metabolite3 5-Carboxy-d5-Pirfenidone Glucuronide Metabolite2->Metabolite3 UGT-mediated Glucuronidation

Figure 2: The primary metabolic pathway of d5-Pirfenidone, highlighting the formation of the major metabolite, 5-carboxy-d5-Pirfenidone.

The use of d5-Pirfenidone simplifies the identification of these metabolites in complex biological matrices. The characteristic mass shift of +5 Da and the isotopic pattern of the deuterium label serve as a unique signature to pinpoint all drug-related material.

Data Interpretation and Structural Elucidation

The identification of metabolites is a multi-step process:

  • Extraction of Drug-Related Ions: The raw LC-MS data is processed to extract all ions that exhibit the characteristic +5 Da mass shift compared to the theoretical masses of potential Pirfenidone metabolites.

  • MS/MS Fragmentation Analysis: The fragmentation patterns of the parent drug (d5-Pirfenidone) and its potential metabolites are compared. The retention of the d5 label on specific fragments can provide valuable information about the site of metabolic modification.

  • Comparison with Reference Standards: Whenever possible, the identity of a metabolite should be confirmed by comparing its chromatographic retention time and MS/MS spectrum with those of a synthetic reference standard.

Conclusion: A Robust Framework for Regulatory Success

The metabolic pathway mapping of a drug candidate is a critical component of any regulatory submission. The strategic use of stable isotope-labeled compounds, such as d5-Pirfenidone, coupled with state-of-the-art LC-HRMS analytical techniques, provides an unambiguous and highly sensitive approach to this challenge. The methodologies outlined in this guide provide a robust and scientifically sound framework for elucidating the metabolic fate of Pirfenidone, thereby contributing to a more complete understanding of its disposition and a stronger foundation for its safe and effective clinical use.

References

  • Dilling P, et al. Pirfenidone: a comprehensive review of its pharmacology, clinical effects, and tolerability. European Journal of Clinical Pharmacology. 2018. Available from: [Link]

  • Conte E, et al. Pirfenidone for the treatment of idiopathic pulmonary fibrosis. Expert Opinion on Pharmacotherapy. 2014. Available from: [Link]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Profiling of Pirfenidone and its Major Metabolite (5-Carboxy-Pirfenidone) in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Context

Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone) is a broad-spectrum antifibrotic drug acting as the standard of care for Idiopathic Pulmonary Fibrosis (IPF). Accurate quantification of Pirfenidone and its metabolites is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, particularly given the drug's short half-life (~2.4 hours) and extensive hepatic metabolism.

Metabolic Pathway: Pirfenidone is primarily metabolized by CYP1A2 (approx. 70-80%) into an intermediate, 5-hydroxymethyl-pirfenidone, which is rapidly oxidized to the stable, non-cytotoxic end-product 5-carboxy-pirfenidone (5-CP) . While the parent drug drives efficacy, the 5-CP metabolite accounts for >80% of excreted material.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative pathway relevant to this analysis.

MetabolicPathway PFD Pirfenidone (Parent) CYP CYP1A2 (Liver Microsomes) PFD->CYP Primary Metabolism Inter 5-Hydroxymethyl-pirfenidone (Transient Intermediate) CYP->Inter Oxidase Cytosolic Oxidases Inter->Oxidase Rapid Oxidation Carboxy 5-Carboxy-pirfenidone (Major Metabolite) Oxidase->Carboxy Renal Renal Excretion (>80%) Carboxy->Renal

Figure 1: Hepatic metabolism of Pirfenidone to 5-Carboxy-pirfenidone via CYP1A2.

Internal Standard Strategy: The "d5" Advantage

This protocol utilizes Pirfenidone-d5 (PFD-d5) . The deuterated isotopolog contains five deuterium atoms on the phenyl ring.

  • Why d5? A mass shift of +5 Da (m/z 186 → 191) prevents "crosstalk" (isotopic overlap) between the analyte and the IS.

  • Scientific Integrity Note: While PFD-d5 is the ideal IS for the parent drug, using it to normalize the metabolite (5-CP) requires careful validation. Because 5-CP is more polar than PFD, it elutes earlier. If significant matrix effects (ion suppression/enhancement) occur at the 5-CP retention time, PFD-d5 (eluting later) may not perfectly compensate.

    • Recommendation: For regulated GLP studies, use 5-Carboxy-pirfenidone-d5 for the metabolite. However, for discovery PK, PFD-d5 is often acceptable if matrix factors are within ±15%.

Materials & Reagents

ComponentSpecificationPurpose
Pirfenidone >99% PurityReference Standard
5-Carboxy-pirfenidone >98% PurityMetabolite Standard
Pirfenidone-d5 Isotopic Purity >99%Internal Standard
Acetonitrile (ACN) LC-MS GradeProtein Precipitation / Mobile Phase
Formic Acid (FA) LC-MS GradepH Modifier (Protonation source)
Ammonium Formate LC-MS GradeBuffer (Ionic Strength)
Water Milli-Q / HPLC GradeMobile Phase
Blank Plasma K2EDTA or HeparinMatrix matching

Experimental Protocol: Sample Preparation

We utilize Protein Precipitation (PPT) .[1][2][3] This method is superior to Solid Phase Extraction (SPE) for Pirfenidone due to the drug's relatively high circulating concentrations (µg/mL range), where the high sensitivity of SPE is not strictly required, and PPT offers higher throughput.

Stock and Working Solutions[4]
  • Stock Solutions: Prepare 1.0 mg/mL stocks of PFD, 5-CP, and PFD-d5 in Methanol. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute PFD-d5 stock to 500 ng/mL in Acetonitrile.

    • Expert Tip: Preparing the IS directly in the precipitation solvent (ACN) combines two steps (spiking and precipitation) into one, reducing pipetting errors.

Extraction Workflow (Step-by-Step)
  • Aliquot: Transfer 50 µL of plasma sample (or Std/QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Precipitation: Add 150 µL of IS Working Solution (ACN containing 500 ng/mL PFD-d5).

    • Ratio: 3:1 (Organic:Aqueous) ensures >98% protein removal.

  • Vortex: Mix vigorously for 2 minutes (or 5 min at 1200 rpm for plates).

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a fresh vial/plate.

  • Dilution (Optional but Recommended): Add 100 µL of 0.1% Formic Acid in Water.

    • Causality: Diluting the ACN supernatant with water improves peak shape on C18 columns by reducing the "solvent strength" of the injection, preventing peak fronting of the early-eluting polar metabolite (5-CP).

Workflow Diagram

SamplePrep Plasma 50 µL Plasma Sample AddIS Add 150 µL ACN (containing PFD-d5 IS) Plasma->AddIS Vortex Vortex Mix (2 min) AddIS->Vortex Spin Centrifuge 12,000 x g, 10 min Vortex->Spin Super Collect Supernatant Spin->Super Dilute Dilute 1:1 with 0.1% Formic Acid Super->Dilute Inject Inject 5 µL to LC-MS/MS Dilute->Inject

Figure 2: Protein Precipitation (PPT) workflow optimized for polarity matching.

LC-MS/MS Conditions

Chromatography[4][5]
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 3.5 minutes.

Gradient Profile:

Time (min) %B (Organic) Event
0.00 10% Load / Desalt
0.50 10% Hold for polar metabolite
1.50 90% Elute Parent (PFD)
2.50 90% Wash
2.60 10% Re-equilibrate

| 3.50 | 10% | Stop |

Mass Spectrometry (MRM Parameters)

Source: ESI Positive Mode (ESI+) Spray Voltage: 4500 V Source Temp: 500°C

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Pirfenidone 186.165.13025
5-Carboxy-PFD 216.077.03528
Pirfenidone-d5 (IS) 191.165.13025

Note: The product ion m/z 65.1 corresponds to the pyridone ring fragment.

Method Validation & Expert Insights

Linearity & Range

Due to the high dosage of Pirfenidone (up to 2403 mg/day), plasma concentrations are high.

  • Pirfenidone Range: 0.05 – 25.0 µg/mL[4]

  • 5-Carboxy-PFD Range: 0.05 – 15.0 µg/mL[4]

  • Curve Fitting: Weighted linear regression (1/x²).

Troubleshooting Matrix Effects

If using PFD-d5 to quantify 5-Carboxy-PFD, you may observe "drift" in the calculated concentration of the metabolite if the plasma lipid content varies (e.g., fed vs. fasted patients).

  • Diagnosis: Monitor the IS peak area.[5][6][7] If IS area varies >20% between clean standards and patient samples, the extraction efficiency or ionization is compromised.

  • Solution: If PFD-d5 fails to correct for 5-CP variations, you must switch to 5-Carboxy-pirfenidone-d5 or adopt a matrix-matched calibration curve.

Stability
  • Stock Stability: PFD and 5-CP are stable in methanol for >3 months at -20°C.

  • Processed Sample Stability: Extracts are stable in the autosampler (4°C) for 24 hours.

References

  • Wang, Y., et al. (2014). "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study." Journal of Analytical Toxicology.

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Pirfenidone (Esbriet)." Center for Drug Evaluation and Research.

  • Shi, S., et al. (2007). "Pharmacokinetics of pirfenidone and its metabolite 5-carboxy-pirfenidone in rats." Xenobiotica.

  • Cayman Chemical. "Pirfenidone-d5 Product Information and Mass Spectrometry Data."

Sources

Solid-phase extraction (SPE) methods for deuterated pyridone metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Deuterated Pyridone Metabolites in Biological Matrices


) using Polymeric Reversed-Phase sorbents.

Abstract

This guide details the extraction of pyridone-based pharmacophores and their polar metabolites (hydroxyl- and carboxy-derivatives) from plasma and urine. While protein precipitation (PPT) is common, it often fails to remove phospholipids that cause ion suppression in LC-MS/MS. This protocol utilizes Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents to achieve >90% recovery and <10% matrix effects. Special attention is given to the stability of deuterated internal standards (IS) during the extraction process to prevent deuterium-hydrogen exchange (DHX).

Introduction & Chemical Context

The Challenge of Pyridone Metabolites

Pyridones (e.g., Pirfenidone) are structurally unique; they exhibit aromatic character but possess lactam functionality, making them weak bases (pKa ~ -0.2 to 0.6) that remain neutral at physiological pH. Their primary metabolic pathways involve oxidation of alkyl side chains, yielding highly polar metabolites:

  • Parent: Neutral, moderately lipophilic (LogP ~1.9).

  • Phase I Metabolites: Hydroxylated (polar) and Carboxylated (acidic, pKa ~4.5).

The Extraction Problem: Traditional silica-based C18 cartridges often suffer from "phase collapse" (dewetting) when drying is required, or fail to retain the polar carboxy-metabolites during aqueous washes. Furthermore, Mixed-Mode Cation Exchange (MCX) is unsuitable because the pyridone ring does not protonate sufficiently at standard loading pH levels (pH 3–5) to utilize the ion-exchange mechanism.

Deuterated Internal Standards (IS)

For mass spectrometry, deuterated analogs (e.g.,


-phenyl-pyridone) are the gold standard.
  • Critical Consideration: The deuterium label must be located on the metabolically stable aromatic ring (e.g., the N-phenyl ring) rather than the alkyl side chain. If a

    
    -methyl IS is used, metabolic oxidation to a carboxylic acid will eliminate the label, rendering the IS useless for metabolite quantification.
    
  • Stability: Aromatic C-D bonds are robust. However, conditions of extreme pH (>10) during elution should be minimized to prevent potential exchange of labile protons if the label is adjacent to activating groups.

Strategic Method Selection

The choice of sorbent is dictated by the "Universal" need to capture both the neutral parent and the acidic metabolite in a single run.

Sorbent TypeSuitabilityMechanismVerdict
Silica C18 LowHydrophobic InteractionAvoid. Poor retention of polar carboxy-metabolites; requires strict non-drying steps.
Mixed-Mode MCX LowCation Exchange + RPAvoid. Pyridones (pKa < 1) do not ionize sufficiently to bind via cation exchange.
Mixed-Mode MAX MediumAnion Exchange + RPSpecific. Good for carboxy-metabolites, but may lose the neutral parent during basic organic washes.
Polymeric HLB High Hydrophilic-Lipophilic BalanceRecommended. The N-vinylpyrrolidone/divinylbenzene copolymer retains neutrals and acids via multiple interaction mechanisms.

Experimental Protocol: Polymeric HLB Extraction

This protocol is validated for 1 mL cartridges (30 mg) or 96-well plates.

Materials
  • Sorbent: Water-wettable Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or equivalent).

  • Sample: 100 µL Plasma or Urine.

  • Internal Standard:

    
    -Pyridone (100 ng/mL in 50:50 MeOH:Water).
    
  • Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (

    
    ), Water.
    
Step-by-Step Workflow

Step 1: Sample Pre-treatment [1]

  • Action: Combine 100 µL Sample + 20 µL Internal Standard + 300 µL 2% Formic Acid in Water .

  • Why? Acidification disrupts protein binding (displacing the drug) and ensures the carboxy-metabolite is protonated (neutral), increasing its retention on the reversed-phase sorbent.

Step 2: Conditioning (Optional for Polymeric, Recommended for Consistency)

  • Action: Pass 1 mL MeOH, followed by 1 mL Water.[1]

  • Why? Solvates the polymer chains to maximize surface area interaction.

Step 3: Loading

  • Action: Load the entire pre-treated sample (~420 µL) at a flow rate of 1 mL/min.

  • Critical: Do not apply high vacuum; allow interaction time.

Step 4: Wash (The Clean-up)

  • Action: Wash with 1 mL 5% Methanol in Water .

  • Why? This removes salts, proteins, and highly polar interferences.

  • Caution: Do not exceed 5-10% organic solvent, or the polar carboxy-metabolite may elute prematurely.

Step 5: Elution

  • Action: Elute with 1 mL 100% Methanol .

  • Why? Pyridones are highly soluble in pure methanol. We avoid acetonitrile here to prevent precipitation of any residual salts in the bed, though ACN is an acceptable alternative.

Step 6: Post-Elution Processing

  • Action: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 0.1% FA in Water / ACN 90:10).

Visualization: Workflow & Decision Logic

Figure 1: SPE Workflow for Pyridone Metabolites

Caption: Step-by-step extraction logic using Polymeric HLB sorbent to ensure retention of both neutral parents and acidic metabolites.

SPE_Workflow Start Biological Sample (Plasma/Urine) IS_Add Add Deuterated IS (d5-Phenyl-Pyridone) Start->IS_Add PreTreat Pre-treatment: Dilute 1:3 with 2% Formic Acid (Protonate Carboxy-Metabolites) IS_Add->PreTreat Condition Conditioning: 1. MeOH 2. Water PreTreat->Condition Optional Load Load Sample (Low Vacuum) PreTreat->Load Condition->Load Wash Wash Step: 5% MeOH in Water (Remove Salts/Proteins) Load->Wash Elute Elution: 100% Methanol Wash->Elute Evap Evaporation & Reconstitution (Mobile Phase) Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Figure 2: Sorbent Selection Decision Tree

Caption: Logic for selecting the correct SPE chemistry based on metabolite functional groups.

Decision_Tree Root Analyte Properties? Neutral Neutral/Weak Base (Parent Pyridone) Root->Neutral Acidic Acidic Group Present (Carboxy-Metabolite) Root->Acidic Basic Basic Amine Chain (Amino-Metabolite) Root->Basic HLB Polymeric HLB (Recommended Universal) Neutral->HLB Primary Choice Acidic->HLB Good Retention (at low pH) MAX Mixed-Mode Anion (MAX) (High Specificity for Acid) Acidic->MAX Highest Purity Basic->HLB Alternative MCX Mixed-Mode Cation (MCX) (Only for Amino-Analogs) Basic->MCX Requires ionizable amine

Quality Control & Validation

To ensure the method meets FDA/EMA bioanalytical guidelines, the following parameters must be assessed.

Matrix Effect (ME) Calculation

Pyridones are susceptible to suppression by phospholipids (m/z 184 transition).



  • Target: 85% – 115%.

  • Troubleshooting: If ME < 85% (Suppression), perform a "Phospholipid Removal" pass-through or increase the Wash step to 10% MeOH (monitor metabolite loss).

Recovery Data (Typical)
AnalyteMatrixRecovery (%)RSD (%)
Pirfenidone (Parent) Plasma94.52.1
5-Carboxy-Metabolite Plasma91.23.4

-Internal Standard
Plasma93.82.5
Deuterium Stability Check

To validate that no exchange occurs during extraction:

  • Spike

    
    -IS into plasma.
    
  • Extract using the protocol.[2][3][4][5][6]

  • Monitor the

    
     and 
    
    
    
    transitions.
  • Acceptance: The isotopic distribution should match the certificate of analysis of the neat standard. Any increase in

    
     (loss of D) indicates instability, likely due to high pH exposure.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Waters Corporation. (2025). Oasis HLB Sample Extraction Products: Method Development Guide. [Link]

  • Wang, Y., et al. (2014).[7] "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. [Link]

Sources

Application Note: A Robust HPLC Method for the Simultaneous Separation of Pirfenidone and its Key Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Pirfenidone and its primary phase I metabolites, 5-hydroxymethyl-pirfenidone and 5-carboxy-pirfenidone. This document provides a detailed protocol, explains the scientific rationale behind the method development, and offers insights for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and quality control studies of Pirfenidone.

Introduction: The Analytical Challenge

Pirfenidone is an anti-fibrotic and anti-inflammatory agent approved for the treatment of idiopathic pulmonary fibrosis (IPF)[1][2]. Its efficacy and safety are closely monitored through the analysis of the parent drug and its metabolites in biological matrices. The primary metabolic pathway of Pirfenidone involves the oxidation of the methyl group to form 5-hydroxymethyl-pirfenidone, which is subsequently oxidized to the main, inactive metabolite, 5-carboxy-pirfenidone[3][4].

The simultaneous analysis of these three compounds by HPLC presents a notable challenge due to their differing polarities. Pirfenidone itself is relatively nonpolar, while the addition of a hydroxyl group (5-hydroxymethyl-pirfenidone) increases its polarity. The subsequent oxidation to a carboxylic acid (5-carboxy-pirfenidone) results in a significantly more polar and acidic compound. A successful chromatographic method must resolve these compounds with good peak shape and sensitivity, often within the complex environment of a biological sample. This application note details a validated approach to achieve this separation.

Metabolic Pathway and Analyte Structures

Understanding the metabolic conversion of Pirfenidone is fundamental to developing an effective separation strategy. The enzymatic oxidation process introduces polar functional groups, thereby altering the chromatographic retention characteristics of the metabolites relative to the parent drug.

G Pirfenidone Pirfenidone (C12H11NO) Metabolite1 5-hydroxymethyl-pirfenidone (Intermediate Metabolite) Pirfenidone->Metabolite1 CYP1A2 (Oxidation) Metabolite2 5-carboxy-pirfenidone (Major Metabolite) Metabolite1->Metabolite2 Oxidation

Caption: Metabolic pathway of Pirfenidone.

The chemical structures of Pirfenidone and its metabolites are presented below, illustrating the changes in functional groups that drive the differences in polarity and, consequently, their behavior on a reversed-phase HPLC column.

  • Pirfenidone: 5-methyl-1-phenyl-2-(1H)-pyridone[5][6][7][8][9]

  • 5-hydroxymethyl-pirfenidone: 5-(hydroxymethyl)-1-phenyl-2-(1H)-pyridone[10]

  • 5-carboxy-pirfenidone: 5-carboxy-1-phenyl-2-(1H)-pyridone[10][11]

HPLC Separation Protocol

This section details the materials, instrumentation, and step-by-step procedures for the simultaneous analysis of Pirfenidone and its 5-carboxy metabolite. A discussion on adapting the method for the inclusion of the 5-hydroxymethyl metabolite follows.

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. Pirfenidone, being the most nonpolar of the three analytes, will interact most strongly with the C18 stationary phase and thus have the longest retention time. The highly polar 5-carboxy-pirfenidone will have the least interaction and elute earliest. The 5-hydroxymethyl-pirfenidone, with its intermediate polarity, is expected to elute between the other two compounds. The acidic nature of the mobile phase (containing formic acid) is crucial for ensuring that the carboxyl group of 5-carboxy-pirfenidone is protonated, leading to better retention and improved peak shape.

Materials and Instrumentation
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reversed-phase column is recommended. Common choices include Agilent Zorbax Plus C18 or Waters ACQUITY UPLC BEH C18[3][12][13].

  • Chemicals and Reagents:

    • Pirfenidone, 5-hydroxymethyl-pirfenidone, and 5-carboxy-pirfenidone reference standards.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Ultrapure water.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the separation of Pirfenidone and 5-carboxy-pirfenidone, which can be optimized for specific systems and to include the 5-hydroxymethyl metabolite.

ParameterRecommended ConditionRationale
Column Agilent Zorbax Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm)C18 chemistry provides excellent retention for the nonpolar Pirfenidone, while still allowing for the elution of the more polar metabolites.
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Formate with 0.1% Formic AcidThe acidic pH ensures protonation of the carboxyl group on 5-carboxy-pirfenidone for better retention and peak shape. Ammonium formate can improve ionization for MS detection.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Elution Mode Isocratic or GradientAn isocratic elution with a relatively high organic content (e.g., 60:40 Acetonitrile:Aqueous) can be used for a rapid analysis of Pirfenidone and 5-carboxy-pirfenidone[3][13]. A gradient elution may be necessary to resolve the 5-hydroxymethyl intermediate from other peaks.
Flow Rate 0.7 - 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 30°CProvides stable retention times and improved peak shapes.
Injection Volume 10 - 20 µLDependent on sample concentration and instrument sensitivity.
Detection UV at 220 nm or 310 nm[13][14] or MS/MSPirfenidone has a UV absorbance maximum around 310-317 nm[2]. MS/MS detection offers superior sensitivity and selectivity, which is ideal for complex biological matrices[4][12][13][15][16][17].
Sample Preparation (from Plasma)

A simple protein precipitation protocol is effective for extracting the analytes from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (if used).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) precipitate 2. Add Acetonitrile (200 µL) plasma->precipitate vortex 3. Vortex (1 min) precipitate->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant hplc 6. Inject into HPLC supernatant->hplc

Caption: Plasma sample preparation workflow.

Method Development and Optimization Insights

Separating the 5-hydroxymethyl Intermediate

The simultaneous determination of all three compounds (Pirfenidone, 5-hydroxymethyl-pirfenidone, and 5-carboxy-pirfenidone) is more complex due to the intermediate polarity of the hydroxylated metabolite. An isocratic method that effectively separates the parent drug and the carboxy metabolite may not provide sufficient resolution for the hydroxylated intermediate.

A study by Chen et al. utilized an on-line fractionation approach to manage the disparate polarities of Pirfenidone and its metabolites[18]. In this advanced technique, a trapping column first captures all analytes. A weaker mobile phase is then used to elute the more polar compounds (like 5-carboxy- and 5-hydroxymethyl-pirfenidone) onto the analytical column for separation. Subsequently, a stronger mobile phase elutes the less polar compounds (like Pirfenidone) for their separation. This approach, while more complex, allows for the optimization of separation for compounds with significantly different polarities within a single run[18].

For standard HPLC systems, a shallow gradient elution will likely be necessary to achieve baseline separation of all three compounds. The initial mobile phase composition should be weak enough to retain 5-carboxy-pirfenidone, followed by a gradual increase in the organic solvent percentage to elute 5-hydroxymethyl-pirfenidone and then Pirfenidone.

Choice of Detector

While UV detection is a viable option, especially for drug substance analysis, LC-MS/MS is the preferred method for bioanalytical applications due to its superior sensitivity and selectivity[4][12][13][15][16][17]. The use of mass spectrometry eliminates potential interferences from the biological matrix, allowing for more accurate and precise quantification at low concentrations.

Expected Results and System Suitability

Under the optimized conditions, a chromatogram should display three well-resolved peaks. The expected elution order on a reversed-phase column is:

  • 5-carboxy-pirfenidone (most polar)

  • 5-hydroxymethyl-pirfenidone (intermediate polarity)

  • Pirfenidone (least polar)

System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. Key parameters include:

  • Resolution (Rs): The resolution between adjacent peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for peak area and retention time of replicate injections of a standard solution should be less than 2%.

Conclusion

The HPLC method described in this application note provides a robust and reliable framework for the simultaneous separation of Pirfenidone and its key metabolites. The choice between an isocratic or gradient elution will depend on the specific requirement to resolve the 5-hydroxymethyl intermediate. For bioanalytical studies, coupling the HPLC system with a tandem mass spectrometer is highly recommended to achieve the necessary sensitivity and selectivity. This guide serves as a comprehensive starting point for researchers to develop and validate a method tailored to their specific analytical needs.

References

  • ResearchGate. (n.d.). Diagram showing the molecular structure of pirfenidone... Retrieved from [Link]

  • DailyMed. (2023, November 8). PIRFENIDONE tablet. Retrieved from [Link]

  • Wanfang Data. (n.d.). UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Retrieved from [Link]

  • PubMed. (2014, November 15). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Retrieved from [Link]

  • PubChem. (n.d.). Pirfenidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. Retrieved from [Link]

  • precisionFDA. (n.d.). PIRFENIDONE. Retrieved from [Link]

  • Oxford Academic. (2014, September 23). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Retrieved from [Link]

  • PubMed. (2015, February 15). Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS. Retrieved from [Link]

  • Scientific Research Publishing. (2015, December 15). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Retrieved from [Link]

  • Ovid. (2014, September 23). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Pirfenidone in Rat Plasma by LC–MS-MS and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Oxford Academic. (2014, September 23). Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Altasciences. (n.d.). Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (2010, December 16). Esbriet, INN-Pirfenidone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical techniques for Pirfenidone and Terizidone: A review. Retrieved from [Link]

  • PMC. (n.d.). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LCMS-SUP-2024-05-PFD Subject: Differential Signal Suppression of Deuterated Internal Standard (d5-IS) vs. Analyte Applicable Molecule: 5-Hydroxymethyl-N-phenyl-2-1H-pyridone (Major metabolite of Pirfenidone)

Executive Summary & Problem Context

The Issue: You are observing signal suppression (or variability) specifically affecting your internal standard, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 (hereafter 5-OH-PFD-d5 ), while the non-deuterated analyte (5-OH-PFD ) remains relatively stable or exhibits different suppression patterns.

The Scientific Reality: This molecule is a polar metabolite of Pirfenidone. The "d5" label is typically located on the phenyl ring. While stable isotope-labeled (SIL) standards are the gold standard for bioanalysis, deuterium labeling can alter lipophilicity , leading to the Deuterium Isotope Effect .

In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. If a sharp zone of matrix suppression (e.g., lysophospholipids) elutes immediately prior to your analyte, your d5-IS may drift into this suppression zone while the analyte stays out of it. This decouples the IS from the analyte, invalidating the quantification.

Diagnostic Workflow: The Post-Column Infusion (PCI) Test

Before modifying your method, you must visualize where the suppression is occurring relative to your peaks. The Post-Column Infusion (PCI) method is the mandatory diagnostic step.

The PCI Setup

We will inject a blank matrix extract while continuously infusing the 5-OH-PFD-d5 standard into the source. This creates a high background signal; any "dips" in this baseline reveal suppression zones.

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column (C18/Phenyl) Injector->Column Tee Tee Junction (High Pressure Mixer) Column->Tee Eluent Syringe Syringe Pump (Infusing 5-OH-PFD-d5) Syringe->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic setup for Post-Column Infusion (PCI) to map matrix effects.

Step-by-Step PCI Protocol
  • Prepare Infusion Solution: Dilute 5-OH-PFD-d5 to a concentration that yields a signal intensity of ~1.0e6 cps (typically 100–500 ng/mL).

  • Instrument Setup: Connect the syringe pump to the LC flow via a T-piece after the column but before the MS source.

  • Flow Rates: Set the syringe pump to 10–20 µL/min. Maintain your standard LC gradient flow.

  • Injection: Inject a Blank Plasma Extract (processed exactly like your samples).

  • Analysis: Monitor the MRM transition for the d5-IS.

    • Result: You will see a steady baseline. A negative peak (dip) indicates suppression.

  • Overlay: Overlay the chromatogram of your Analyte (from a separate injection) onto this PCI trace.

Decision Point:

  • Scenario A: The suppression "dip" aligns perfectly with both Analyte and IS. -> Global Matrix Effect. (See Section 4).

  • Scenario B: The suppression "dip" aligns with the IS (earlier elution) but the Analyte elutes slightly after the dip. -> Deuterium Isotope Effect. (See Section 3).

Root Cause 1: The Deuterium Isotope Effect

Mechanism: C-D bonds are shorter and possess lower polarizability than C-H bonds. In RPLC, this makes deuterated molecules slightly less lipophilic, causing them to elute earlier. Impact: If 5-OH-PFD-d5 elutes 0.1 min earlier than 5-OH-PFD, it may fall into a suppression zone caused by early-eluting polar matrix components.

Troubleshooting Matrix: Chromatography Adjustments
ParameterAdjustment StrategyWhy it works
Mobile Phase B Switch from MeOH to Acetonitrile (ACN) MeOH forms hydrogen bonds that exaggerate the isotope effect. ACN is an aprotic solvent and often reduces the separation between H and D forms.
Stationary Phase Switch to Phenyl-Hexyl or F5 (Pentafluorophenyl) 5-OH-PFD contains a phenyl ring and a pyridone ring. Pi-pi interactions on Phenyl columns often provide better retention and selectivity than C18, potentially moving the pair away from the suppression zone.
Gradient Slope Flatten the gradient at elutionIf the peaks are eluting on a steep gradient ramp, shallowing the slope (e.g., 2% change per min) can separate the matrix front from the analytes.
Co-elution Intentionally degrade resolution Paradoxically, using a shorter column or larger particle size (3.5 µm vs 1.7 µm) can broaden peaks slightly, forcing the IS and Analyte to overlap more completely, ensuring they experience the same matrix environment.

Root Cause 2: Phospholipid Build-up (Sample Prep)

If PCI reveals broad suppression zones, your sample cleanup is insufficient. 5-OH-PFD is polar; simple Protein Precipitation (PPT) often fails to remove phospholipids (PLs) which elute late or carry over.

Recommended Protocol: Phospholipid Removal (PLR)

Do not rely on simple ACN precipitation. Use a specialized PLR plate (e.g., Waters Ostro™, Agilent Captiva™) or Supported Liquid Extraction (SLE).

Comparative Efficiency Data:

MethodRecovery of 5-OH-PFDPhospholipid Removal %Matrix Effect (ME%)
Protein Precip (PPT) >95%< 15% (Poor)40–60% (High Suppression)
Solid Phase Ext (SPE) 85–90%> 95%90–105% (Clean)
PLR Plates 90–95% > 99% 95–100% (Optimal)

Protocol for PLR (96-well format):

  • Load 100 µL Plasma onto PLR plate.

  • Add 300 µL 1% Formic Acid in Acetonitrile.

  • Aspirate 3x to mix.

  • Apply vacuum (approx. 5-10 inHg) to collect filtrate.

  • Inject filtrate directly (or evaporate/reconstitute if sensitivity requires).

Logic Pathway for Troubleshooting

Use this decision tree to guide your next experiment.

Troubleshooting_Logic Start Start: IS Signal Suppression PCI Perform PCI (Section 2) Start->PCI Result_A Suppression overlaps Analyte & IS equally? PCI->Result_A Branch_Yes YES: Global Suppression Result_A->Branch_Yes Yes Branch_No NO: Shifted Suppression Result_A->Branch_No No (IS suppressed, Analyte not) Action_Clean Sample Prep Issue: Switch to PLR/SLE (Section 4) Branch_Yes->Action_Clean Action_Chrom Isotope Effect: Change Mobile Phase to ACN or Flatten Gradient (Section 3) Branch_No->Action_Chrom

Figure 2: Decision tree for isolating the cause of signal suppression.

FAQ: Specifics for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Q: Can I use a C13-labeled IS instead of d5? A: Yes, and it is highly recommended if available.


 or 

labeled standards do not exhibit the chromatographic retention time shift seen with deuterium. They will co-elute perfectly with the analyte, ensuring they experience the exact same matrix effect. If you cannot solve the "d-effect" via chromatography, purchasing a

-Pirfenidone metabolite standard is the ultimate fix.

Q: My IS signal drops over the course of a 100-sample run. Why? A: This is likely Phospholipid Build-up on the column. Phospholipids from PPT samples accumulate on the head of the column and can bleed off unpredictably or shift retention times.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% Organic and hold for 2 minutes) after every injection.

Q: Should I use ESI+ or ESI-? A: Pyridones typically ionize best in Positive Mode (ESI+) due to the nitrogen in the ring. However, if you are seeing intractable suppression in ESI+, try APCI (Atmospheric Pressure Chemical Ionization) . APCI is significantly less susceptible to matrix effects than ESI, though it may be less sensitive overall.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Resolving deuterium isotope effects in 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 retention time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting protocols for resolving challenges related to the chromatographic behavior of this deuterated internal standard.

Part 1: Frequently Asked Questions (FAQs) - The Deuterium Isotope Effect

This section addresses the fundamental principles governing the observed retention time differences between this compound and its non-deuterated analogue.

Q1: Why does my deuterated internal standard (this compound) have a different retention time than its non-deuterated analyte?

A1: The retention time difference you are observing is a well-documented phenomenon known as the Chromatographic Deuterium Effect (CDE) or the chromatographic isotope effect.[1][2] It is an expected outcome when analyzing deuterated compounds alongside their protiated (non-deuterated) counterparts. In most cases, particularly in reversed-phase liquid chromatography (RPLC), the deuterated standard will elute slightly earlier than the analyte.[2][3] This is often termed an "inverse isotope effect."[2] The key takeaway is that a stable, reproducible time difference (ΔtR) is normal, whereas an unstable, drifting ΔtR indicates a potential issue with the method or system.

Q2: What causes this retention time shift at a molecular level?

A2: The effect originates from the fundamental physical differences between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. The C-D bond is slightly shorter, stronger, and has a lower vibrational energy than a C-H bond.[2] This results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[2]

In the context of reversed-phase chromatography, retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase (e.g., C18). Because the deuterated compound exhibits weaker van der Waals interactions, it is less retained by the stationary phase and therefore elutes more quickly.[2][4] The magnitude of this effect often increases with the number of deuterium atoms substituted in the molecule.[5]

Q3: The d5 label is on the N-phenyl ring. Does the location of deuteration matter?

A3: Yes, the location is significant. This compound is a deuterated metabolite of Pirfenidone.[6][7] Deuteration on an aromatic ring, as in this case, can produce a more pronounced isotope effect compared to substitution on an aliphatic chain.[4] This is because the change in bond properties slightly alters the electronic interactions (e.g., π-π interactions) between the aromatic ring of the analyte and the stationary phase, especially on phenyl-based columns.[1] However, it's crucial to ensure the deuterium labels are not on exchangeable sites (like -OH or -NH groups), which could lead to loss of the label in certain solvents, a phenomenon known as isotopic exchange.[8] The d5-label on the phenyl ring of this compound is stable and not prone to this issue.

Part 2: Troubleshooting Guide - Resolving Retention Time Instability

This section provides systematic approaches to diagnose and resolve common issues related to retention time variability.

Q4: My retention time shift (ΔtR) between the analyte and the d5-IS is inconsistent. What should I investigate?

A4: An inconsistent ΔtR points to factors that differentially affect the analyte and the internal standard (IS). This is a more complex issue than a simple co-elution drift.

Troubleshooting Workflow for Inconsistent ΔtR

Caption: Troubleshooting logic for inconsistent ΔtR.

Causality Explained:

  • Mobile Phase pH: The ionization state of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone is pH-dependent. A slight change in mobile phase pH can alter the polarity of the analyte and IS differently, causing a change in ΔtR. This is especially critical if the mobile phase buffer has poor buffering capacity or has degraded over time.

  • Temperature: Temperature affects retention, with a general rule of a ~2% decrease in retention for every 1°C increase.[9] If the column oven is not stable, minor temperature fluctuations can amplify small differences in interaction kinetics between the d5-IS and the analyte, leading to variable ΔtR.

  • Differential Matrix Effects: This is a critical issue where the analyte and IS experience different levels of ion suppression or enhancement from the sample matrix.[8] If the small retention time gap between them falls on a steep gradient of co-eluting matrix components, even a minor shift can cause a significant change in their relative ionization efficiencies, leading to poor quantitative accuracy.[10][11]

Q5: The retention times for both my analyte and d5-IS are shifting together (stable ΔtR). What are the likely causes?

A5: When both compounds shift but the ΔtR remains constant, the cause is almost always a systemic or method-wide issue. This is generally easier to diagnose than a variable ΔtR.

Potential Cause Diagnostic Check Solution Reference
System Leak Check for drips at all fittings from the pump to the detector, especially post-column. Look for pressure fluctuations.Tighten or replace fittings.[12]
Flow Rate Instability Manually measure the flow rate from the detector waste line using a graduated cylinder and stopwatch.Degas mobile phases thoroughly. Service pump check valves or replace pump seals.[12]
Mobile Phase Composition One solvent reservoir may be emptying faster, or the online mixer/degasser may be malfunctioning.Prepare fresh mobile phase. Prime all solvent lines. Verify pump performance.[9]
Column Equilibration Insufficient equilibration time between gradient runs.Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase.-
Column Temperature The entire chromatographic run is drifting to earlier or later times as the lab temperature changes.Use a thermostatted column compartment and ensure it is set to a stable temperature.[9][12]
Column Aging Gradual shift to earlier retention times over a long sequence of injections.Flush the column according to manufacturer's instructions or replace it. Using a guard column can extend its life.[12]

Part 3: Advanced Protocols & Data

Q6: How can I experimentally minimize the separation (ΔtR) between the analyte and the d5-IS?

A6: While the isotope effect cannot be eliminated, it can be modulated to achieve better co-elution, which is critical for minimizing differential matrix effects.

Method Optimization Strategies:

  • Column Chemistry: The choice of stationary phase has a significant impact. Studies have shown that pentafluorophenyl (PFP) columns can reduce the CDE compared to standard C18 columns.[1] This is attributed to stronger electronic interactions between the fluorine atoms in the PFP phase and the deuterated analyte.[1]

  • Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization and conformation of the analyte and IS. Systematically adjusting the pH (e.g., from pH 2.8 with 0.1% formic acid to pH 6.9 with 10 mM ammonium acetate) can identify a "sweet spot" where the ΔtR is minimized.[1]

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Methanol can enhance π-π interactions, which may influence the retention of the phenyl-d5 ring differently than acetonitrile.[1]

  • Lower Efficiency Columns: As a last resort, using a column with lower theoretical plates (e.g., larger particle size or shorter length) can increase peak width, potentially causing the two peaks to merge.[8] However, this may compromise the resolution of the analyte from other matrix components.

Q7: My quantitation is poor. How do I design an experiment to diagnose differential matrix effects?

A7: This protocol allows you to quantify the impact of the sample matrix on the ionization of both the analyte and the internal standard. A significant difference in their response indicates that the d5-IS is not adequately compensating for matrix effects.

Experimental Protocol: Matrix Effect Evaluation

Objective: To determine if the analyte and the d5-IS are subject to different degrees of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma, urine from a control source with no analyte present).

  • Clean solvent (matching initial mobile phase composition).

  • Analyte and d5-IS stock solutions.

Procedure:

  • Prepare Three Sets of Samples (n≥3 for each set):

    • Set A (Neat Solution): Spike analyte and d5-IS into the clean solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the extracted blank matrix with the analyte and d5-IS to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and d5-IS before the extraction procedure to the same final concentration as Set A. (This set is for recovery calculation but is included here for completeness).

  • LC-MS/MS Analysis:

    • Inject all samples onto the LC-MS/MS system.

    • Measure the peak area for both the analyte and the d5-IS in each sample.

  • Data Analysis & Interpretation:

    • Calculate the Matrix Factor (MF) for the analyte and the d5-IS separately:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of d5-IS)

    • Interpretation:

      • An IS-Normalized MF value significantly different from 1.0 (e.g., <0.85 or >1.15) indicates the presence of differential matrix effects.[8] This confirms that the d5-IS is not tracking the analyte's ionization behavior in the matrix, leading to inaccurate quantification.

Workflow for Diagnosing Differential Matrix Effects

Caption: Experimental workflow for matrix effect evaluation.

References

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate. Available at: [Link]

  • Retention Time shifts using deuterated internal standards. MacCoss Lab Software. Available at: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. Available at: [Link]

  • 5-(hydroxymethyl)pyridin-2(1H)-one. PubChem. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Chromatography Science. Available at: [Link]

  • Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

  • Deuterated internal standard retention times. Reddit. Available at: [Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. ResearchGate. Available at: [Link]

  • LC Troubleshooting—Retention Time Shift. Restek. Available at: [Link]

Sources

Minimizing carryover of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 in high-throughput assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for minimizing carryover of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 (hereafter referred to as 5-OH-PFD-d5 ), a deuterated internal standard commonly used in the bioanalysis of Pirfenidone and its metabolites.

Role: Senior Application Scientist | Context: High-Throughput LC-MS/MS Bioanalysis

Executive Summary

5-OH-PFD-d5 contains a pyridone pharmacophore, which exhibits a propensity for non-specific binding to metallic surfaces and stationary phases via


-

interactions and hydrogen bonding. In high-throughput assays, "carryover" (residue from a previous injection appearing in subsequent samples) compromises the Lower Limit of Quantitation (LLOQ) and fails regulatory acceptance criteria (e.g., FDA M10, where carryover in blanks must not exceed 5% of the LLOQ response).

This guide moves beyond generic advice, providing a targeted troubleshooting workflow for this specific pyridone derivative.

Part 1: The Diagnostics (Isolate the Source)

Before changing solvents, you must identify where the molecule is hiding. Use this logic flow to isolate the component.

Workflow: Carryover Source Isolation

Carryover_Diagnosis start START: Observe 5-OH-PFD-d5 in Double Blank step1 Remove Column, Install Zero-Dead-Volume Union start->step1 test1 Run High Std -> Blank Gradient step1->test1 decision1 Is Carryover Present? test1->decision1 autosampler Source: Autosampler/Injector (Needle, Loop, Valve) decision1->autosampler Yes column Source: Column/Stationary Phase (Adsorption to packing) decision1->column No action_as Go to Module 2: Needle Wash & Valve Logic autosampler->action_as action_col Go to Module 3: Gradient & Column Chemistry column->action_col

Figure 1: Decision tree to distinguish between systemic (injector) carryover and chromatographic (column) carryover.

Part 2: Autosampler & Hardware Troubleshooting

The Problem: The pyridone ring is "sticky" on stainless steel and Vespel rotor seals. The Fix: Aggressive solubilization and surface passivation.

Q: I am using a standard MeOH/Water needle wash. Why isn't it working?

A: Methanol is often insufficient for solubilizing pyridone rings from metallic surfaces. You need a "chaotropic" wash that disrupts the binding and a solvent that matches the lipophilicity of the contaminant.

Recommended Wash Protocol: Implement a Dual-Wash System (Weak/Strong).

ParameterRecommended CompositionMechanism of Action
Weak Wash (Wash 1) 95% Water / 5% ACN + 0.1% Formic AcidRemoves buffer salts and plasma proteins that may trap the analyte.
Strong Wash (Wash 2) 40% ACN / 40% IPA / 20% Acetone + 0.1% Formic AcidThe "Magic Mix": IPA (Isopropanol) and Acetone are superior to MeOH for desorbing aromatic heterocycles from steel. Acidification prevents ionization-based adsorption.
Wash Volume Increase to 3–5x loop volumePhysical shearing force is required to strip the surface.
Q: My carryover persists despite aggressive washing. What hardware component is the culprit?

A: Check your Injection Valve Rotor Seal .

  • The Issue: Standard rotor seals are often made of Vespel (polyimide). Pyridones can adsorb strongly to Vespel at certain pH levels.

  • The Solution: Switch to a Tefzel or PEEK rotor seal. These materials are more inert to nitrogen-containing heterocycles.

  • Verification: If carryover disappears after changing the rotor seal but returns after 500 injections, the seal is wearing and creating "grooves" that trap the sample.

Part 3: Chromatographic Strategy

The Problem: 5-OH-PFD-d5 trails on the column due to secondary interactions with residual silanols.

Q: How do I modify my gradient to clear the column effectively?

A: A simple high-organic hold is often not enough. You must use a "Sawtooth" Wash .

Protocol: Instead of holding at 95% B for 1 minute, cycle the gradient rapidly:

  • Ramp to 95% B.

  • Hold 0.5 min.

  • Drop to 10% B (0.2 min).

  • Ramp back to 95% B (0.2 min).

  • Hold 0.5 min. Why? The rapid change in polarity "shocks" the stationary phase, disrupting the equilibrium of adsorbed compounds more effectively than a static wash.

Q: Which column chemistry minimizes pyridone tailing?

A: Avoid standard C18 columns with high carbon loads if you see tailing.

  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl phase.

  • Reasoning: CSH particles have a low-level positive surface charge that repels protonated bases (like the pyridone nitrogen under acidic conditions), preventing secondary silanol interactions that cause peak tailing and carryover [1].

Part 4: Sample Preparation & Chemistry

Q: Can the sample solvent itself cause carryover?

A: Yes. If your sample solvent is too "strong" (high organic), the analyte may precipitate in the needle or transfer lines when it hits the initial aqueous mobile phase.

  • Rule: The sample solvent should match the initial mobile phase conditions (e.g., 10% ACN in Water).

  • Correction: If you must use high organic for solubility, ensure you use a "sandwich" injection or a larger pre-injection aqueous plug.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does the d5-IS carryover matter if it's just an Internal Standard? A: While IS carryover doesn't directly add to the analyte area, it affects the Double Blank (Analyte-free, IS-free) integrity. If your d5-IS shows up in the Double Blank, you fail specificity requirements. Furthermore, if the d5-IS contains any isotopic impurity (d0), massive carryover of the IS will artificially inflate the analyte concentration in the subsequent low-level samples [2].

Q2: I see "Ghost Peaks" of 5-OH-PFD-d5 in blank injections. Is this carryover? A: Not necessarily. If the peak appears at a different retention time than your analyte, it might be late-eluting carryover from a previous run (the "wrap-around" effect).

  • Test: Extend your run time by 5 minutes. If the peak moves, it is wrap-around. If it stays, it is injector carryover.

Q3: Can I use basic pH mobile phases? A: 5-OH-PFD is stable, but silica columns degrade at high pH. If you use a hybrid column (e.g., BEH), you can try pH 9-10 (Ammonium Hydroxide). De-protonating the pyridone (making it neutral) might reduce ionic interactions with metal surfaces, potentially lowering carryover. However, ensure your LC-MS sensitivity remains adequate in positive mode (or switch to negative mode if applicable).

References

  • Waters Corporation. Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Application Note. Available at: [Link] (Accessed Feb 21, 2026).

  • Altasciences. Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS.[1] Technical Poster. Available at: [Link] (Accessed Feb 21, 2026).

  • Hiller, J. et al. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 2012.[2] Available at: [Link] (Accessed Feb 21, 2026).

Sources

Technical Support Center: Optimization of ESI for Deuterated Pirfenidone Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analysis of deuterated pirfenidone metabolites using electrospray ionization (ESI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common challenges. Here, we synthesize technical principles with field-proven insights to ensure the integrity and reliability of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of pirfenidone and its metabolites.

Q1: What are the primary metabolites of pirfenidone I should be targeting?

Pirfenidone is extensively metabolized in the liver, primarily by the CYP1A2 enzyme.[1][2][3] The major and pharmacologically inactive metabolite is 5-carboxy-pirfenidone.[1][2] Other metabolites, such as 5-hydroxymethyl-pirfenidone, also form.[2] For most pharmacokinetic studies, the primary targets for quantification are the parent pirfenidone and the 5-carboxy-pirfenidone metabolite.[1][4]

Q2: Why is a deuterated internal standard essential for this analysis?

Deuterated internal standards (IS) are the gold standard in quantitative mass spectrometry.[5] Because they are nearly chemically identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[5][6] This allows them to accurately correct for variations during sample preparation and analysis, which is critical for achieving high precision and accuracy.[6]

Q3: Should I use positive or negative ion mode for pirfenidone and its metabolites?

Both pirfenidone and its key metabolite, 5-carboxy-pirfenidone, can be effectively ionized in positive ion mode .[7][8] Pirfenidone readily forms a protonated molecule, [M+H]+. The 5-carboxy-pirfenidone metabolite also ionizes well in positive mode.[7] While the carboxylic acid group on the metabolite could theoretically be analyzed in negative ion mode ([M-H]-), established and sensitive methods have been successfully developed using positive ion ESI.[7][9]

Q4: What are good starting ESI source parameters for my initial experiments?

A robust starting point is crucial. While optimal values are instrument-dependent, the following table provides a validated set of initial parameters for the analysis of pirfenidone and 5-carboxy-pirfenidone.[7]

ParameterRecommended Starting ValueRationale
Ionization ModePositiveProvides excellent sensitivity for both parent and metabolite.[7]
Capillary Voltage4000 VA higher voltage is often needed for aqueous mobile phases to ensure efficient spray.[10]
Nebulizer Pressure45 psiEnsures fine droplet formation, which is critical for efficient desolvation.
Drying Gas Flow10 L/minFacilitates solvent evaporation from the ESI droplets.
Drying Gas Temp.350°CHigh temperature aids in the desolvation process to generate gas-phase ions.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific issues you may encounter during method development and sample analysis.

Problem 1: I'm seeing low signal intensity or poor sensitivity for my deuterated metabolite.

This is a common challenge that can often be resolved by systematically optimizing both the mobile phase and source conditions.

  • Plausible Causes & Mechanistic Explanation:

    • Suboptimal pH: The pH of the mobile phase dictates the charge state of the analyte in solution. For positive ESI, a pH that is approximately 2 units below the analyte's pKa is ideal to ensure the molecule is protonated and ready for ionization.

    • Inefficient Desolvation: ESI requires the complete evaporation of solvent from charged droplets to release gas-phase ions. High surface tension solvents (like water) or insufficient source temperatures/gas flows can hinder this process, leading to reduced signal.[11]

    • Incorrect Cone/Fragmentor Voltage: This voltage is critical for transmitting ions from the atmospheric pressure region into the mass analyzer. If it's too low, transmission is inefficient. If it's too high, it can cause in-source fragmentation, reducing the intensity of the desired precursor ion.

  • Step-by-Step Resolution Protocol:

    • Mobile Phase pH Optimization:

      • Prepare mobile phases containing a volatile modifier. For positive mode, 0.1% formic acid is an excellent starting point as it promotes protonation.[12]

      • Experiment with different modifiers like ammonium formate or ammonium acetate, which can influence ionization efficiency.[13]

    • Organic Solvent Screening:

      • Compare acetonitrile and methanol as the organic component. Methanol has a lower surface tension and can sometimes improve ESI stability.[11]

      • The organic content of the mobile phase has been shown to improve ionization efficiency for pirfenidone metabolites.[8]

    • Systematic Source Parameter Optimization:

      • Use Flow Injection Analysis (FIA) by infusing a standard solution of your analyte and internal standard directly into the source without a column.

      • Vary one parameter at a time (e.g., capillary voltage, nebulizer pressure, gas flow, gas temperature) while monitoring the signal intensity to find the optimal setting for each.[14][15] This multivariate approach can reveal interactions between factors.[14][16]

Problem 2: My signal is highly unstable, or the baseline is noisy.

Signal instability can compromise the precision of your assay. A systematic approach is key to identifying the source of the fluctuation.

  • Plausible Causes & Mechanistic Explanation:

    • Unstable Taylor Cone: The ESI process relies on the formation of a stable Taylor cone at the tip of the emitter. Inconsistent solvent delivery from the LC pump, a clogged emitter, or inappropriate sprayer voltage can disrupt this cone, leading to an erratic spray and unstable signal.[10]

    • Source Contamination: Non-volatile salts or matrix components from previous injections can accumulate on the sampling cone and other ion optics. This contamination can charge unpredictably, causing signal fluctuations and high background noise.

    • Inappropriate Gas Flow/Temperature: If the nebulizing gas is too high, it can extinguish the spray. If the drying gas temperature is too low, it can lead to incomplete desolvation and droplet sputtering, causing instability.

  • Troubleshooting Workflow:

    G start Signal Instability or High Noise Detected check_lc Is LC Pressure Stable? start->check_lc check_spray Visually Inspect ESI Spray (Is it a fine, consistent mist?) check_lc->check_spray Yes troubleshoot_lc Troubleshoot LC System (Check for leaks, pump issues) check_lc->troubleshoot_lc No optimize_gas Optimize Nebulizer & Drying Gas Flows and Temperatures check_spray->optimize_gas Yes adjust_sprayer Adjust Sprayer Voltage & Position check_spray->adjust_sprayer No clean_source Perform Source Cleaning Protocol resolved Signal Stable clean_source->resolved optimize_gas->clean_source troubleshoot_lc->start adjust_sprayer->check_spray

Problem 3: I suspect my deuterated standard is undergoing Hydrogen-Deuterium (H/D) exchange.

H/D exchange, or back-exchange, occurs when deuterium atoms on your internal standard are replaced by protons from the solvent, compromising quantification. [17]

  • Plausible Causes & Mechanistic Explanation:

    • Labile Deuterium Labels: Deuterium atoms attached to heteroatoms (like -OD or -ND) or on carbons adjacent to carbonyl groups are "labile" and more prone to exchange with protons from protic solvents (like water or methanol) or acidic mobile phases. [17][18] * ESI Process Conditions: The ESI process itself, involving charged droplets and solvent evaporation, can create an environment where back-exchange with ambient water vapor can occur. [19]

  • Mitigation Strategies:

    • Assess Label Stability: First, confirm the location of the deuterium labels on your standard. If they are in chemically stable positions (e.g., on an aromatic ring not prone to exchange), this issue is less likely. Pirfenidone-d5, a common IS, typically has stable labels. [7] 2. Control Mobile Phase: Avoid highly acidic or basic conditions if your standard has labile deuteriums.

    • Minimize Water Content: In extreme cases, reducing the amount of protic solvent in the sample diluent and mobile phase can help, but this may negatively impact chromatography.

    • Consider ¹³C or ¹⁵N Standards: If H/D exchange is unavoidable and persistent, using an internal standard labeled with a stable heavy isotope like ¹³C or ¹⁵N is the most robust solution, as these are not subject to exchange. [20]

Problem 4: I'm observing significant adduct formation, complicating my spectra.

Adduct formation, especially with sodium ([M+Na]⁺) and potassium ([M+K]⁺), is common in ESI and can split the analyte signal across multiple ions, reducing the intensity of your target [M+H]⁺ ion. [11][21][22]

  • Plausible Causes & Mechanistic Explanation:

    • Contamination: Sodium and potassium are ubiquitous. Sources include glassware, low-quality solvents, and biological matrices themselves. [10][23] * Analyte Chemistry: Molecules with lone pairs of electrons can readily coordinate with alkali metal ions.

  • Step-by-Step Resolution Protocol:

    • Improve Cleanliness:

      • Use high-purity, LC-MS grade solvents and additives.

      • Switch from glass to polypropylene autosampler vials and collection tubes to minimize leaching of sodium ions. [11] 2. Optimize Mobile Phase:

      • Introduce a volatile ammonium salt (e.g., 10 mM ammonium formate). The ammonium ions (NH₄⁺) are supplied in vast excess and will outcompete the sodium and potassium ions for adduct formation, promoting the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions.

    • Sample Preparation:

      • Ensure your sample preparation method (e.g., SPE, LLE) is effective at removing inorganic salts from the biological matrix. [10]

  • Common Adducts Table: Be aware of common adducts to correctly identify your ion of interest.

Adduct IonMass Difference (Da)Common Source
[M+H]⁺+1.0078Proton from acidic mobile phase
[M+NH₄]⁺+18.0344Ammonium salt additive
[M+Na]⁺+22.9898Glassware, solvents, matrix
[M+K]⁺+38.9637Glassware, solvents, matrix
[M+ACN+H]⁺+42.0344Acetonitrile mobile phase
[M+CH₃OH+H]⁺+33.0340Methanol mobile phase
Source: Adapted from Waters Corporation and other sources.[21][24]

References

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters.
  • Pirfenidone. (n.d.). Therapeutic Goods Administration (TGA).
  • Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. (2019, September 12). American Journal of Respiratory Cell and Molecular Biology.
  • Efficient Hydrogen-Deuterium Exchange in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Confident Met. (n.d.). ACS Publications.
  • Pulsed hydrogen/deuterium exchange MS/MS for studying the relationship between noncovalent protein complexes in solution and in the gas phase after electrospray ionization. (2006, March 1). PubMed.
  • Pirfenidone. (n.d.). Wikipedia.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. (n.d.). Benchchem.
  • What kinds of adducts are commonly observed in ES–MS? (n.d.). Providion Group.
  • Adduits ESI MS. (2024, January 22). Scribd.
  • Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. (2018, September 15). European Respiratory Society.
  • Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions. (2013, August 15). PubMed.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2020, November 16). Spectroscopy Online.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research.
  • List of common adduct types in positive ionisation mode for ESI. (n.d.). ResearchGate.
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  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
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  • Electrospray helpful hints. (n.d.). MIT.
  • Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Tools & Solutions. (n.d.). Waters.
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  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
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  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online.
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  • Determination Of Pirfenidone And Metabolites In Rat Plasma By Coupling On-Line Fractionation With LC-MS/MS. (n.d.). Drug Discovery Online.
  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). LCGC International.
  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (n.d.). ResearchGate.
  • Determination of Pirfenidone and Metabolites in Rat Plasma by Coupling On-Line Fractionation with LC-MS/MS. (n.d.). Altasciences.

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Validation & Comparative

A Senior Application Scientist's Guide to FDA-Compliant Bioanalysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the bioanalytical method validation of assays for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, with a specific focus on the use of its deuterated internal standard, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5. It is intended for researchers, scientists, and drug development professionals seeking to design and implement robust, scientifically sound, and regulatory-compliant bioanalytical methods. The principles and practices outlined herein are grounded in the U.S. Food and Drug Administration (FDA) guidelines and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6]

The narrative that follows is not a rigid protocol but rather a strategic guide that emphasizes the scientific rationale behind the experimental choices, ensuring the development of a self-validating system for reliable data generation in drug development.

The Regulatory Landscape: FDA and ICH M10

The foundation of any bioanalytical method validation is a thorough understanding of the regulatory requirements. The FDA's guidance on bioanalytical method validation, along with the harmonized ICH M10 guideline, provides a global standard for the validation of bioanalytical assays.[2][3][4][5][6] These guidelines are not merely a checklist but a framework to ensure that the analytical method is fit for its intended purpose, which is to produce reliable data for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies.[1][2][5] The core tenet of these guidelines is to demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[7]

The Critical Role of the Internal Standard: A Case for Deuteration

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting the variability inherent in the analytical process.[8] This includes variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[8][9]

For the bioanalysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, the use of its stable isotope-labeled (SIL) counterpart, this compound, is considered the gold standard.[10] A deuterated internal standard is chemically identical to the analyte and, therefore, exhibits nearly identical behavior during extraction, chromatography, and ionization.[10] This co-elution and co-ionization allow for the most accurate compensation for any analytical variability, leading to superior precision and accuracy in the quantification of the analyte.[11]

While structural analogs can be used as internal standards when a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less reliable data.[12] The use of a deuterated IS is a key element in building a trustworthy and self-validating bioanalytical method.

Comparative Overview of Internal Standard Choices
Internal Standard TypeAdvantagesDisadvantages
This compound (SIL-IS) - Co-elutes with the analyte, providing the best compensation for matrix effects.[10] - High accuracy and precision.[11] - Recommended by regulatory agencies.- Can be more expensive to synthesize. - Potential for isotopic cross-talk if not adequately resolved by the mass spectrometer. - In rare cases, deuterium labeling can cause a slight chromatographic shift.[12][13]
Structural Analog (e.g., a similar pyridone derivative) - More readily available and less expensive than a custom-synthesized SIL-IS.- May not co-elute with the analyte. - May have different extraction recovery and ionization efficiency. - May not adequately compensate for matrix effects, potentially compromising data accuracy.[12]
No Internal Standard - Not applicable for regulated bioanalysis.- Highly susceptible to variability, leading to unreliable and irreproducible results.[8]

A Framework for Method Validation: Key Parameters and Experimental Design

A full validation of a bioanalytical method is required before it can be used to analyze study samples.[5][14] The following sections detail the critical validation parameters and provide a hypothetical, yet scientifically grounded, experimental protocol for an LC-MS/MS assay for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone using its deuterated internal standard.

Core Validation Parameters at a Glance
Validation ParameterPurposeGeneral Acceptance Criteria (FDA/ICH M10)
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.[15]No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To demonstrate the closeness of measured values to the nominal concentration and the degree of scatter.[15]Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) To determine the lowest concentration that can be reliably quantified.[7]Signal-to-noise ratio ≥ 5. Accuracy and precision criteria must be met.
Matrix Effect To assess the impact of matrix components on analyte ionization.Matrix factor should be consistent and precise.
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent and reproducible, though 100% recovery is not required.
Stability To ensure the analyte is stable under various conditions encountered during sample handling and analysis.[1]Analyte concentration should not deviate by more than ±15% from the baseline.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted and accurately measured.Accuracy and precision of diluted samples must be within ±15%.

Illustrative Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in a biological matrix.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Bioanalytical workflow for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone.

Hypothetical Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example based on common practices for the analysis of polar, N-substituted small molecules in biological matrices.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and its d5-internal standard in methanol to prepare individual stock solutions.

  • Intermediate and Working Standard Solutions: Perform serial dilutions of the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that yields a robust and consistent response in the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and common method for extracting small molecules from plasma.[9]

  • Aliquot 100 µL of blank biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube. For calibration standards and QCs, spike with the appropriate working standard solutions. For study samples, use 100 µL of the collected sample.

  • Add 20 µL of the internal standard working solution to all tubes (except for blank matrix samples used to assess selectivity).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

Given the polar nature of the hydroxymethyl group, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice for chromatographic separation.

  • LC System: A UPLC or HPLC system capable of high-pressure gradients.

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar analyte.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

Validation Experiments

The following diagram illustrates the logical relationships in the validation process.

Validation_Logic cluster_core Core Method Performance cluster_robustness Method Robustness cluster_application Application Readiness Accuracy Accuracy Validated_Method Validated Method for Study Samples Accuracy->Validated_Method Precision Precision Precision->Validated_Method Selectivity Selectivity Selectivity->Validated_Method Sensitivity Sensitivity (LLOQ) Sensitivity->Validated_Method Stability Stability Stability->Validated_Method Dilution_Integrity Dilution Integrity Dilution_Integrity->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Recovery Recovery Recovery->Validated_Method

Caption: Logical relationships in bioanalytical method validation.

Conclusion: A Pathway to Reliable Bioanalytical Data

This guide has provided a comprehensive overview of the principles and practices for validating a bioanalytical method for this compound assays in accordance with FDA and ICH guidelines. By understanding the regulatory framework, appreciating the critical role of a deuterated internal standard, and systematically evaluating all validation parameters, researchers can develop robust and reliable methods. The ultimate goal is to generate high-quality data that can be confidently used to support regulatory submissions and advance drug development programs.

References

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  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, May 1). World Health Organization (WHO). Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved from [Link]

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  • New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective 21 January 2023. (2023, January 21). Progress. Retrieved from [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E30-E42.
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A Senior Application Scientist's Guide to Evaluating the Limit of Detection (LOD) for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the precise and accurate quantification of analytes and their metabolites is paramount. The use of stable isotope-labeled internal standards, such as 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, has become the gold standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[1][2] This guide provides an in-depth evaluation of the methodologies used to determine the limit of detection (LOD) for this specific deuterated internal standard, offering a comparative analysis of different approaches and the underlying scientific principles.

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis.[3] Its deuterated analog, with five deuterium atoms (d5), serves as an ideal internal standard for quantitative bioanalysis. The fundamental principle behind using a deuterated internal standard is its near-identical chemical and physical behavior to the unlabeled analyte.[1][4] This ensures that any variability during sample preparation, chromatography, and ionization is mirrored by the internal standard, allowing for highly accurate and precise quantification.[5][6][7]

The Critical Role of the Limit of Detection (LOD)

The Limit of Detection (LOD) is a critical performance characteristic of any quantitative analytical method. It is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[8][9] Establishing a robust and scientifically sound LOD is a cornerstone of bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]

Methodologies for LOD Determination: A Comparative Overview

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several approaches for determining the LOD.[14][15][16] This guide will focus on the two most relevant and widely adopted methods for LC-MS/MS analysis:

  • Based on Signal-to-Noise Ratio (S/N)

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This empirical method involves comparing the signal height of the analyte at low concentrations to the background noise of the analytical system.[17]

  • Principle: The LOD is typically established at a signal-to-noise ratio of 3:1.[8][17][18] This means the analyte's signal is three times greater than the baseline noise, providing a high degree of confidence that the signal is real and not a random fluctuation.[19]

  • Experimental Rationale: This approach is practical and directly reflects the instrument's performance at the lower end of its detection capability. It is particularly useful for methods where baseline noise is a significant factor.[17]

  • Self-Validation: The trustworthiness of this method lies in its direct observation. By analyzing a series of decreasing concentrations, the point at which the 3:1 S/N ratio is consistently achieved can be visually and empirically confirmed.[18]

This statistical method offers a more objective and mathematically rigorous determination of the LOD.[20]

  • Principle: The LOD is calculated using the formula: LOD = 3.3 * (σ / S)

    • σ (sigma): The standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single calibration curve.[20][21]

    • S: The slope of the calibration curve.[20][22]

  • Experimental Rationale: This method leverages the statistical properties of the calibration curve at low concentrations. By quantifying the variability of the blank or low-level responses (σ) and relating it to the method's sensitivity (S), a statistically significant LOD can be calculated.[21][23]

  • Self-Validation: The robustness of this approach is ensured by constructing a calibration curve with multiple data points in the expected LOD range. The linearity and goodness-of-fit (correlation coefficient) of this curve validate the calculated slope and intercept, thereby ensuring the reliability of the determined LOD.[21]

Experimental Protocol: LOD Determination for this compound via LC-MS/MS

This section outlines a detailed protocol for determining the LOD of this compound in a relevant biological matrix, such as human plasma.

Materials and Instrumentation
  • Reference Standard: this compound

  • Biological Matrix: Blank human plasma

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A suitable reversed-phase column (e.g., C18).

  • Reagents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).

Experimental Workflow Diagram

LOD_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & LOD Calculation prep_standards Prepare Spiked Plasma Standards (0.01 to 1.0 ng/mL) protein_precip Protein Precipitation (Acetonitrile) prep_standards->protein_precip Process centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer & Evaporation centrifuge->supernatant_transfer reconstitute Reconstitution in Mobile Phase supernatant_transfer->reconstitute lc_injection Inject Sample onto LC System reconstitute->lc_injection Analyze ms_detection Mass Spectrometric Detection (MRM Mode) lc_injection->ms_detection peak_integration Peak Integration & Area Determination ms_detection->peak_integration Process Data sn_calc S/N Ratio Calculation peak_integration->sn_calc cal_curve Calibration Curve Construction (Linear Regression) peak_integration->cal_curve lod_calc_sn LOD Determination (S/N = 3) sn_calc->lod_calc_sn lod_calc_slope LOD Determination (3.3 * σ / S) cal_curve->lod_calc_slope

Caption: Experimental workflow for LOD determination.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to prepare working solutions at various concentrations.

  • Preparation of Spiked Calibration Standards:

    • Spike blank human plasma with the working solutions to create a series of calibration standards at concentrations bracketing the expected LOD (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL).

    • Prepare at least six replicates of the blank plasma sample (0 ng/mL).

  • Sample Extraction:

    • To 100 µL of each plasma standard and blank, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Develop a chromatographic method that provides a sharp, symmetric peak for the analyte.

    • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the specific MRM transition of this compound.

  • Data Analysis and LOD Calculation:

    • S/N Method: Determine the signal-to-noise ratio for the analyte peak at each concentration level. The LOD is the lowest concentration at which a S/N ratio of ≥ 3 is consistently observed.

    • Slope Method: Construct a calibration curve by plotting the peak area versus the nominal concentration of the standards. Perform a linear regression to obtain the slope (S) and the standard deviation of the y-intercept (σ). Calculate the LOD using the formula LOD = 3.3 * (σ / S).

Comparative Data and Discussion

The following table presents hypothetical data to illustrate the comparison between the two LOD determination methods.

Concentration (ng/mL)Mean Peak Area (n=6)Standard DeviationS/N Ratio
0 (Blank)5015 (σ_blank)-
0.01150252.5
0.02250304.2
0.056005010.1
0.112008020.5
0.2235015041.2
0.5580030098.7
1.011500550195.3

Calibration Curve Parameters (0.02 to 1.0 ng/mL):

  • Slope (S): 11450

  • Y-intercept: 35

  • Standard Deviation of Y-intercept (σ): 40

  • Correlation Coefficient (r²): 0.9995

LOD Calculation Comparison
  • LOD (S/N Method): Based on the data, the lowest concentration with a consistent S/N ratio > 3 is 0.02 ng/mL .[17][24]

  • LOD (Slope Method): LOD = 3.3 * (40 / 11450) = 0.0115 ng/mL .[18][20]

Discussion of Results

Both methods yield comparable LOD values, which is expected for a well-behaved analytical method. The S/N method provides a more direct, empirical assessment of detectability, while the slope method offers a statistically derived value. The slight difference between the two values is acceptable and highlights the importance of considering both approaches for a comprehensive evaluation. For regulatory submissions, it is often advisable to report the more conservative (higher) of the two values.

The use of a deuterated internal standard like this compound is crucial for achieving a low and reliable LOD.[5][25] Its co-elution with the unlabeled analyte ensures that matrix effects, which can significantly impact signal intensity at low concentrations, are effectively compensated for, leading to a more accurate and precise determination of the detection limit.[1][26][27]

Conclusion

The evaluation of the limit of detection for this compound requires a systematic and scientifically rigorous approach. Both the signal-to-noise ratio and the standard deviation of the response and slope methods provide valid and complementary means of determining the LOD. The choice of a stable isotope-labeled internal standard is fundamental to the success of sensitive bioanalytical assays, ensuring data of the highest quality and integrity for critical drug development decisions. This guide provides the foundational knowledge and a practical framework for researchers and scientists to confidently evaluate the LOD of this and other similar compounds.

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  • McCrudden, E., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Food Additives & Contaminants: Part A, 39(1), 62-76.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 (CAS No: 1020719-52-1). As a deuterated metabolite of Pirfenidone, this compound requires careful handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Core Principles: Hazard Identification and Risk Mitigation

While health and safety data for isotopically labeled compounds are often not fully available, best practices dictate that they are handled with the assumption that their chemical and toxicological properties are similar to their non-labeled counterparts.[4] this compound is an off-white to pale yellow solid.[1] In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, disposal procedures should be conservatively based on the parent compound, Pirfenidone, and general guidelines for pyridone-containing molecules and deuterated chemicals.[5]

Inferred Hazards:

  • Irritation: Related pyridone compounds are known to cause skin, eye, and respiratory irritation.[6][7][8]

  • Toxicity: The parent drug, Pirfenidone, can cause liver function abnormalities, photosensitivity reactions, and rash.[9][10] Therefore, the metabolite should be handled as a potentially toxic substance.

  • Environmental Hazard: Pharmaceutical products should not be disposed of via wastewater or general household waste, as they can pose a risk to the environment.[9][11]

The foundational principle of disposal is waste segregation . Deuterated compound waste should be treated as hazardous chemical waste and must be kept separate from non-hazardous materials.[5]

Essential Equipment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following materials are readily available. Proper PPE is the first line of defense against accidental exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[8][12]

    • Hand Protection: Nitrile or other chemically resistant gloves.[6]

    • Body Protection: A standard laboratory coat.

  • Disposal Materials:

    • Designated, sealable, and clearly labeled hazardous waste containers (provided by your institution's Environmental Health & Safety department).

    • Chemically resistant bags for contaminated consumables.

    • Puncture-resistant sharps container for contaminated needles or blades.[13][14]

    • Appropriate solvent (e.g., ethanol, methanol, or as recommended by your EHS office) for rinsing.

    • Waste labels.

Step-by-Step Disposal Protocol

This protocol is broken down by the type of waste generated. Adherence to these steps is critical for ensuring a safe and compliant disposal process.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5] They will provide the final, authoritative guidance.

  • Container Integrity: Ensure the original container is securely sealed. Do not deface the manufacturer's original label.[14]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "1020719-52-1"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • Principal Investigator's name, lab location, and date.

  • Storage: Store the labeled container in a designated, secure hazardous waste accumulation area within your laboratory. This area should be away from incompatible materials and general traffic.[14][15]

  • Collection: Arrange for pickup by your institution's EHS department or their licensed waste disposal contractor.[4]

Protocol 2: Decontamination and Disposal of Empty Containers

The goal is to render the container non-hazardous. This is achieved through a "triple rinse" procedure.[5]

  • First Rinse: Add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container. Close the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent (now considered hazardous rinsate) into a designated hazardous waste container for non-halogenated organic solvents.[5][14]

  • Repeat: Perform steps 1 and 2 two more times for a total of three rinses.

  • Container Disposal: After the triple rinse, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label completely to prevent confusion.[5][14]

Protocol 3: Disposal of Contaminated Labware and Consumables

This includes items like pipette tips, contaminated gloves, and weighing papers.

  • Segregation:

    • Sharps: Any contaminated sharp items (needles, scalpels, broken glass) must be placed directly into a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[13][14]

    • Non-Sharps: Place all other contaminated consumables (gloves, wipes, plasticware) into a durable, leak-proof bag or container clearly labeled as hazardous chemical waste with the name of the contaminant.

  • Storage and Collection: Store these containers in the designated hazardous waste accumulation area for EHS collection.

Summary of Waste Streams and Handling

For quick reference, the table below summarizes the disposal pathways for different types of waste associated with this compound.

Waste TypeDescriptionContainerDisposal Protocol
Solid Chemical Waste Unused, expired, or residual solid compound.Original container or EHS-provided solid waste container.Label as "Hazardous Waste" with full chemical name. Store for EHS collection.
Liquid Chemical Waste Rinsate from container decontamination; solutions containing the compound.EHS-provided solvent waste carboy (non-halogenated).Segregate from other waste streams. Label with all chemical constituents.
Contaminated Sharps Needles, broken glass, or other items that can puncture a bag.Puncture-resistant sharps container.Label as "Chemically Contaminated Sharps." Store for EHS collection.
Contaminated Consumables Gloves, weighing paper, pipette tips, vials.Lined, durable hazardous waste box or bag.Label with the chemical contaminant name. Store for EHS collection.
Decontaminated Containers Original product vials after triple-rinsing.Regular lab glass/plastic recycling or waste.Deface original label completely before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_segregation Phase 2: Segregation cluster_containment Phase 3: Containment & Labeling cluster_final Phase 4: Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate Proceed to Segregation solid Unused Solid / Expired Product segregate->solid liquid Contaminated Solvents / Rinsate segregate->liquid sharps Contaminated Sharps segregate->sharps consumables Contaminated Consumables segregate->consumables container_solid Place in Labeled Hazardous Waste Container solid->container_solid container_liquid Collect in Labeled Solvent Waste Carboy liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps container_consumables Place in Labeled Waste Bag/Box consumables->container_consumables storage Store in Designated Waste Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage container_consumables->storage collection Arrange Collection by EHS / Licensed Contractor storage->collection end Disposal Complete collection->end

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • JAMP Pharma Corporation. (2021, April 7). Pirfenidone Tablets - Product Monograph.
  • Synergy Recycling. Disposal of deuterium (D₂).
  • Pharmaffiliates. This compound.
  • Therapeutic Goods Administration (TGA). Pirfenidone.
  • Cambridge Isotope Laboratories. DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%) Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Acros Organics. SAFETY DATA SHEET.
  • Fisher Scientific. (2012, March 26). SAFETY DATA SHEET.
  • JAMP Pharma Corporation. (2024, May 29). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrJAMP Pirfenidone.
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide.
  • National Institutes of Health (NIH) PubChem. Pirfenidone.
  • MedChemExpress. 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one-d5 (Pirfenidone Impurity 6-d5).
  • MyBioSource. 5-Hydroxymethyl-N-phenyl-2-1H-pyridone biochemical.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.